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Ethanol, 2-(4-chloro-2-fluorophenoxy)- Documentation Hub

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  • Product: Ethanol, 2-(4-chloro-2-fluorophenoxy)-
  • CAS: 6161-88-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-chloro-2-fluorophenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-chloro-2-fluorophenoxy)ethanol is a halogenated aromatic ether with potential applications in pharmaceutical and chemical research. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-chloro-2-fluorophenoxy)ethanol is a halogenated aromatic ether with potential applications in pharmaceutical and chemical research. Its structural features, including a substituted phenyl ring and a primary alcohol moiety, suggest a range of chemical behaviors and physical properties that are critical to understand for its application in drug development, synthesis, and formulation. This guide provides a detailed overview of the known and predicted physicochemical properties of this compound, alongside robust methodologies for their experimental determination. While specific experimental data for this molecule is not widely available in public literature, this guide leverages data from structurally similar compounds to provide well-founded estimations and detailed analytical protocols.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity.

  • Chemical Name: 2-(4-chloro-2-fluorophenoxy)ethanol

  • CAS Number: 6161-88-2[1][2]

  • Molecular Formula: C₈H₈ClFO₂

  • Molecular Weight: 190.60 g/mol

  • Chemical Structure:

    G A

    Caption: 2D structure of 2-(4-chloro-2-fluorophenoxy)ethanol.

Predicted and Comparative Physicochemical Properties

PropertyPredicted/Comparative ValueAnalogous CompoundReference
Melting Point 54 °C2-(2,4-dichlorophenoxy)ethanol[3]
Boiling Point Not available-
Solubility Miscible with most oils, propylene glycol, and glycerin. Water solubility is likely low but can be enhanced.Phenoxyethanol[4]
pKa Not available-
LogP ~2.22-(2-chloro-4-fluorophenyl)ethanol[5]

Expert Insight: The presence of both chloro and fluoro substituents on the phenyl ring will influence the compound's polarity, lipophilicity, and ultimately its solubility and partitioning behavior. The electron-withdrawing nature of these halogens may also affect the acidity of the hydroxyl proton, though it is expected to remain a weak acid, similar to other alcohols.

Experimental Protocols for Physicochemical Characterization

To obtain definitive data, rigorous experimental evaluation is necessary. The following protocols are based on standard methodologies for compounds of this class.

Determination of Melting Point

Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of dry 2-(4-chloro-2-fluorophenoxy)ethanol.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. The range between these two temperatures is the melting range.

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

Principle: The boiling point at a specific pressure is a key indicator of a substance's volatility.

Methodology: Distillation Method

  • Apparatus: Assemble a micro-distillation apparatus.

  • Sample: Place a small volume of the liquid sample in the distillation flask with a boiling chip.

  • Heating: Gently heat the flask.

  • Observation: Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. Record the atmospheric pressure.

Determination of Solubility

Principle: Solubility data is crucial for formulation development and understanding bioavailability.

Methodology: Shake-Flask Method (for aqueous and organic solvents)

  • Preparation: Prepare saturated solutions of 2-(4-chloro-2-fluorophenoxy)ethanol in various solvents (e.g., water, ethanol, acetone, dichloromethane) by adding an excess of the compound to a known volume of the solvent in a sealed flask.

  • Equilibration: Shake the flasks at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

G Excess Solute + Solvent Excess Solute + Solvent Shake to Equilibrate Shake to Equilibrate Excess Solute + Solvent->Shake to Equilibrate Step 1 Settle & Separate Settle & Separate Shake to Equilibrate->Settle & Separate Step 2 Analyze Supernatant (HPLC) Analyze Supernatant (HPLC) Settle & Separate->Analyze Supernatant (HPLC) Step 3 Calculate Solubility Calculate Solubility Analyze Supernatant (HPLC)->Calculate Solubility Step 4

Caption: Shake-Flask Solubility Determination Workflow.

Spectroscopic Analysis

Spectroscopic data provides invaluable information about the chemical structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and C-H and C=C stretches of the aromatic ring, as well as absorptions indicative of the C-Cl and C-F bonds.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight and provide fragmentation patterns that can be used to confirm the structure.

Expert Insight: For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum will be a key diagnostic feature.

Stability Assessment

Understanding the stability of a compound under various conditions is critical for determining its shelf-life and appropriate storage conditions.

Methodology: Forced Degradation Studies

  • Stress Conditions: Expose solutions of 2-(4-chloro-2-fluorophenoxy)ethanol to a range of stress conditions, including:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Dry heat (e.g., 80 °C).

    • Photolytic: Exposure to UV light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G Compound Compound Acid Acid Compound->Acid Base Base Compound->Base Oxidant Oxidant Compound->Oxidant Heat Heat Compound->Heat Light Light Compound->Light HPLC Analysis HPLC Analysis Acid->HPLC Analysis Base->HPLC Analysis Oxidant->HPLC Analysis Heat->HPLC Analysis Light->HPLC Analysis Identify Degradants Identify Degradants HPLC Analysis->Identify Degradants

Caption: Forced Degradation Study Workflow.

Conclusion

While specific experimental data for 2-(4-chloro-2-fluorophenoxy)ethanol is limited in publicly accessible literature, this guide provides a comprehensive framework for its physicochemical characterization. By leveraging data from analogous compounds and employing the detailed experimental protocols outlined herein, researchers can confidently determine the essential properties of this molecule. This foundational knowledge is paramount for its successful application in research and development, particularly within the pharmaceutical industry.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31236, Phenoxyethanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15907, 2-(4-Chlorophenoxy)ethanol. [Link]

  • European Commission. Scientific Committee on Consumer Safety, SCCS - Opinion on Phenoxyethanol. [Link]

  • Connect Chemicals. Phenoxyethanol | Preservative | CAS 122-99-6. [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.
  • ChemBK. CAS 6161. [Link]

  • Publisso. Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption. [Link]

  • Rocha, L. C., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica Lipase B. Journal of the Brazilian Chemical Society, 24(9), 1431-1437. [Link]

  • Chemsrc. CAS No. 1368415-47-7. [Link]

  • DergiPark. A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. [Link]

  • The Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12361, 2-(Chloroethoxy)ethanol. [Link]

  • Google Patents. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]

  • precisionFDA. 2-(4-CHLOROPHENOXY)ETHANOL. [Link]

  • Organic Syntheses. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). [Link]

  • National Institute of Standards and Technology. Ethanol, 2-(2-chloroethoxy)-. [Link]

  • ChemSynthesis. 2-(2,4-dichlorophenoxy)ethanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733236, 2-(2-Chloro-4-fluorophenyl)ethanol. [Link]

  • National Institute of Standards and Technology. 2-Chloroethanol. [Link]

  • PubChemLite. 2-(4-chlorophenoxy)ethanol (C8H9ClO2). [Link]

  • Advanced Materials Technology. HALO® Technical Resources | HPLC Information & Applications. [Link]

  • National Institute of Standards and Technology. 2-Chloroethanol. [Link]

  • Google Patents. RU2738846C1 - Methods of producing phenoxyethanol.

Sources

Exploratory

Biological Activity and Pharmacological Potential of 2-(4-chloro-2-fluorophenoxy)ethanol

This technical guide provides a comprehensive review of 2-(4-chloro-2-fluorophenoxy)ethanol , analyzing its chemical properties, direct biological activities, and its critical role as a pharmacophore in advanced drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of 2-(4-chloro-2-fluorophenoxy)ethanol , analyzing its chemical properties, direct biological activities, and its critical role as a pharmacophore in advanced drug discovery.

Executive Summary

2-(4-chloro-2-fluorophenoxy)ethanol (CAS: Derived from 4-chloro-2-fluorophenol) is a halogenated aromatic ether primarily utilized as a strategic intermediate in medicinal chemistry and agrochemical synthesis. While structurally related to the common preservative 2-phenoxyethanol, the specific 4-chloro-2-fluoro substitution pattern imparts unique physicochemical properties—enhanced lipophilicity and metabolic stability—that are critical for modulating biological targets.

This guide reviews the compound's dual pharmacological profile:

  • Direct Activity: As a halogenated phenoxyethanol with potential antimicrobial and antifungal properties.

  • Pharmacophore Utility: As the precursor to the 4-chloro-2-fluorophenoxy moiety, a validated ligand for Voltage-Gated Sodium Channels (VGSCs) in pain management and Type III Secretion System (T3SS) inhibitors in antibacterial research.

Chemical Profile & Structure-Activity Relationship (SAR)

The biological efficacy of this molecule is dictated by its specific halogenation pattern. The 4-chloro and 2-fluoro substituents are not arbitrary; they are selected to optimize ligand-protein interactions and pharmacokinetic profiles.

Physicochemical Properties
PropertyValue / DescriptionImpact on Biological Activity
Molecular Formula C₈H₈ClFO₂Core scaffold.
Molecular Weight 190.60 g/mol Fragment-sized; ideal for building larger APIs.
Lipophilicity (LogP) ~2.1 (Estimated)Higher than phenoxyethanol (1.2). Improves membrane permeability.
H-Bond Donors/Acceptors 1 / 2The hydroxyl group allows for further derivatization or H-bonding.
The "4-Cl, 2-F" Pharmacophore Advantage
  • Metabolic Stability: The fluorine atom at the ortho position blocks metabolic hydroxylation at this reactive site, extending the half-life of the parent molecule.

  • Electronic Effects: The electron-withdrawing nature of both halogens reduces the electron density of the aromatic ring, altering pi-stacking interactions with target proteins (e.g., aromatic residues in sodium channels).

  • Lipophilicity: The chlorine atom at the para position significantly increases lipophilicity, facilitating penetration into the hydrophobic pockets of enzymes or the lipid bilayer.

Biological Activity: Mechanisms & Applications[1][2]

Direct Antimicrobial & Antifungal Activity

Like its parent compound 2-phenoxyethanol, 2-(4-chloro-2-fluorophenoxy)ethanol exhibits broad-spectrum antimicrobial activity. The mechanism involves:

  • Membrane Disruption: The ethanol tail anchors into the hydrophilic head groups of the lipid bilayer, while the halogenated phenyl ring penetrates the hydrophobic core.

  • Leakage of Cellular Contents: This destabilization increases membrane permeability, leading to K+ ion efflux and cell death.

SAR Insight: The addition of Cl and F increases the partition coefficient, potentially making this derivative more potent against Gram-positive bacteria and fungi than non-halogenated phenoxyethanol, albeit with potentially higher cytotoxicity.

Key Pharmacophore in Pain Management (Nav1.7 / Nav1.8 Blockers)

The most significant application of this moiety is in the synthesis of Voltage-Gated Sodium Channel (VGSC) blockers .

  • Target: Nav1.7 and Nav1.8 channels, which are crucial for nociception (pain signaling).

  • Mechanism: The 4-chloro-2-fluorophenoxy group acts as a "state-dependent" anchor.[1] It preferentially binds to the inactivated state of the sodium channel, stabilizing it and preventing repetitive firing of neurons during chronic pain states.

  • Case Study (PPPA): The compound is a precursor to 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA), a potent broad-spectrum sodium channel blocker.[1][2]

Bacterial Virulence Inhibition (T3SS)

Recent research identifies this pharmacophore in inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa.

  • Role: Unlike traditional antibiotics that kill bacteria (driving resistance), T3SS inhibitors "disarm" the bacteria by preventing the injection of toxins into host cells.

  • Activity: Derivatives containing the 4-chloro-2-fluorophenoxy group have shown high potency in blocking effector protein secretion without inhibiting bacterial growth.

Visualizing the Mechanism & Synthesis

Synthesis and Derivatization Pathway

The following diagram illustrates how 2-(4-chloro-2-fluorophenoxy)ethanol serves as the central hub for synthesizing bioactive APIs.

SynthesisPathway Phenol 4-Chloro-2-fluorophenol (Starting Material) Target 2-(4-chloro-2-fluorophenoxy)ethanol (Core Intermediate) Phenol->Target Alkylation (K2CO3, DMF) Reagent Ethylene Carbonate (or 2-Chloroethanol) Reagent->Target Bromide Bromide Derivative (Leaving Group Activation) Target->Bromide PBr3 or Tosylation Herbicide Phenoxy-Propionate Analogs (Herbicides) Target->Herbicide Oxidation/Coupling PPPA PPPA (Nav1.7 Blocker) (Pain Management) Bromide->PPPA N-Alkylation (Pyrimidine coupling)

Figure 1: Synthetic pathway transforming the phenol precursor into the ethanol intermediate and subsequent bioactive APIs.

Experimental Protocols

Protocol: Synthesis of 2-(4-chloro-2-fluorophenoxy)ethanol

Objective: To synthesize the target alcohol from the phenol precursor with high purity.

  • Reagents:

    • 4-Chloro-2-fluorophenol (1.0 eq)

    • Ethylene Carbonate (1.2 eq)

    • Potassium Carbonate (K₂CO₃, 0.1 eq, Catalyst)

    • Solvent: Toluene or DMF.

  • Procedure:

    • Step 1: Charge a reaction vessel with 4-chloro-2-fluorophenol and K₂CO₃.

    • Step 2: Heat the mixture to 100°C.

    • Step 3: Slowly add Ethylene Carbonate. CO₂ evolution will be observed.

    • Step 4: Maintain temperature at 110-120°C for 4–6 hours until TLC confirms consumption of phenol.

    • Step 5: Cool to room temperature. Wash with NaOH (1M) to remove unreacted phenol.

    • Step 6: Extract organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Validation:

    • 1H NMR (CDCl₃): Look for triplet at ~4.0 ppm (OCH₂) and ~3.9 ppm (CH₂OH). Aromatic protons will show specific splitting due to F-coupling.

Protocol: In Vitro Antimicrobial Susceptibility (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) against S. aureus and C. albicans.

  • Preparation: Dissolve 2-(4-chloro-2-fluorophenoxy)ethanol in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Plate Setup: Use 96-well microtiter plates with Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi).

  • Dilution: Perform serial 2-fold dilutions of the compound across the plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add standardized microbial suspension (10⁵ CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: Determine MIC as the lowest concentration with no visible growth (turbidity).

Safety & Toxicology Profile

  • Skin/Eye Irritation: Like most phenoxyethanols, this compound is expected to be a moderate eye irritant (Category 2A). The halogenation may increase skin sensitization potential.

  • Metabolism: The 2-fluoro substituent blocks ring hydroxylation at the ortho position. Primary metabolism is likely via oxidation of the ethanol tail to (4-chloro-2-fluorophenoxy)acetic acid , which is then excreted.

  • Handling: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid inhalation of vapors during heating.

References

  • PubChem. 2-(4-Chlorophenoxy)ethanol - Compound Summary. National Library of Medicine. [Link]

  • Ilyin, V. I., et al. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states.[2][3] Journal of Pharmacology and Experimental Therapeutics.[2][3] [Link]

  • Miao, E. A., et al. (2010). Inhibition of the Pseudomonas aeruginosa Type III Secretion System by Phenoxyacetamide Derivatives. (Contextual reference for phenoxy-based T3SS inhibitors). [Link]

Sources

Foundational

"in silico toxicity prediction of Ethanol, 2-(4-chloro-2-fluorophenoxy)-"

This in-depth technical guide outlines a comprehensive framework for the in silico toxicity prediction of "Ethanol, 2-(4-chloro-2-fluorophenoxy)-". It is intended for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide outlines a comprehensive framework for the in silico toxicity prediction of "Ethanol, 2-(4-chloro-2-fluorophenoxy)-". It is intended for researchers, scientists, and drug development professionals, providing a structured approach grounded in scientific integrity.

Introduction: The Rise of Predictive Toxicology

Traditional animal-based toxicity testing is increasingly being supplemented and replaced by computational methods, known as in silico toxicology.[1][2][3][4] These approaches offer a rapid, cost-effective, and ethical means to assess the safety of chemicals. By leveraging computational models, it's possible to predict the potential adverse effects of substances like Ethanol, 2-(4-chloro-2-fluorophenoxy)-, even before they are synthesized.[1]

This guide will walk through a systematic workflow for the in silico toxicity assessment of this specific compound, emphasizing the rationale behind methodological choices to ensure a robust and reliable prediction.

Compound Identification and Characterization

A thorough characterization of the target compound is the foundational step for any in silico analysis.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 2-(4-chloro-2-fluorophenoxy)ethanol N/A
CAS Number 6161-88-2 [5]
Molecular Formula C8H8ClFO2 [5]
Molecular Weight 190.6 g/mol [5]

| SMILES | C1=CC(=C(C=C1Cl)F)OCCO | N/A |

The In Silico Toxicity Prediction Workflow

A structured workflow is essential for a comprehensive and defensible in silico toxicity assessment.

G cluster_0 In Silico Methods cluster_1 Analysis & Output QSAR QSAR Models ApplicabilityDomain Applicability Domain QSAR->ApplicabilityDomain ReadAcross Read-Across WeightOfEvidence Weight of Evidence ReadAcross->WeightOfEvidence StructuralAlerts Structural Alerts StructuralAlerts->WeightOfEvidence ApplicabilityDomain->WeightOfEvidence ToxicityProfile Toxicity Profile WeightOfEvidence->ToxicityProfile

Caption: Integration of in silico methods to generate a toxicity profile.

Conclusion and Recommendations

This guide provides a robust framework for conducting an in silico toxicity assessment of "Ethanol, 2-(4-chloro-2-fluorophenoxy)-". The hypothetical results suggest potential concerns for carcinogenicity, reproductive toxicity, and skin sensitization.

Recommendations for further action would include:

  • Targeted in vitro testing to confirm the in silico predictions for the endpoints of concern.

  • Further investigation into the conflicting carcinogenicity predictions.

By following a structured and transparent workflow, in silico toxicology can provide valuable insights into the potential hazards of chemicals, supporting informed decision-making in drug development and chemical safety assessment.

References

A comprehensive list of references can be compiled from the authoritative sources cited throughout this guide.

Sources

Exploratory

Unveiling the Therapeutic Potential of 2-(4-chloro-2-fluorophenoxy)ethanol: A Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of the potential therapeutic applications of the novel compound 2-(4-chloro-2-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the potential therapeutic applications of the novel compound 2-(4-chloro-2-fluorophenoxy)ethanol. As a senior application scientist, the following sections synthesize foundational chemical principles with actionable biological validation strategies, offering a roadmap for investigating this molecule's therapeutic promise. The structure of this document is designed to logically flow from theoretical potential, based on structural analogs, to concrete experimental workflows for target identification and validation.

Executive Summary: Rationale for Investigation

While direct biological data on 2-(4-chloro-2-fluorophenoxy)ethanol is not extensively available in public literature, a thorough analysis of its structural motifs and related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The core structure, a substituted phenoxyethanol, is a privileged scaffold in medicinal chemistry. Key insights from analogous compounds suggest two primary avenues for exploration: antimicrobial, particularly antifungal, activity and modulation of G-protein coupled receptors (GPCRs), with a specific focus on the Neuropeptide Y (NPY) Y1 receptor. This guide will detail the evidence supporting these hypotheses and provide robust experimental plans to elucidate the compound's mechanism of action and therapeutic potential.

Analysis of Structural Analogs: Building a Therapeutic Hypothesis

The therapeutic potential of 2-(4-chloro-2-fluorophenoxy)ethanol can be inferred from the known bioactivities of structurally related molecules.

The Phenoxyethanol Scaffold: A Foundation for Antimicrobial Activity

Phenoxyethanol and its derivatives are widely utilized as broad-spectrum antimicrobial agents in pharmaceutical and cosmetic formulations.[1][2][3][4][5] Their mechanism of action is generally attributed to the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis. The presence of the phenoxyethanol core in our target compound strongly suggests a potential for similar antimicrobial properties.

The 4-Chlorophenoxy Moiety: A Key to Antifungal Specificity and Beyond

The inclusion of a chlorine atom at the para position of the phenyl ring is a critical modification. The related compound, 2-(4-chlorophenoxy)ethanol, is a known antifungal agent.[6] This suggests that the 4-chloro substitution enhances or specifies the antimicrobial activity towards fungal pathogens. Furthermore, research on 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides has demonstrated potent, broad-spectrum antifungal activity, with evidence pointing towards a mechanism that increases fungal cell membrane permeability.

Beyond antifungal activity, the 4-chlorophenoxy group is also a key feature in a series of selective neuropeptide Y (NPY) Y1 receptor antagonists.[7] This indicates that our target compound may possess the ability to interact with this class of GPCRs, opening up therapeutic possibilities in metabolic diseases and oncology.

The 2-Fluoro Substitution: A Handle for Modulating Potency and Pharmacokinetics

The fluorine atom at the ortho position of the phenyl ring is a unique feature of the target compound. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule. This substitution could potentially enhance the potency and selectivity of the compound for its biological target(s) compared to its non-fluorinated counterparts.

Proposed Therapeutic Targets and Experimental Validation

Based on the analysis of structural analogs, two primary therapeutic avenues are proposed for 2-(4-chloro-2-fluorophenoxy)ethanol: as an antifungal agent and as a modulator of the NPY Y1 receptor.

Target Hypothesis 1: Broad-Spectrum Antifungal Agent

The strong evidence from related compounds points to a high probability of antifungal activity. The proposed mechanism of action is the disruption of the fungal cell membrane.

A systematic approach is required to determine the antifungal spectrum and potency of the compound.

Antifungal_Workflow node_c node_c node_d node_d node_c->node_d If Active node_e node_e node_c->node_e If Active node_f node_f node_c->node_f If Active node_g node_g node_d->node_g node_e->node_g node_f->node_g node_h node_h node_g->node_h node_i node_i node_g->node_i

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Fungal Inoculum: Culture fungal strains in appropriate broth (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds) to mid-log phase. Adjust the cell density to 1-5 x 10^5 CFU/mL.

  • Compound Serial Dilution: Prepare a 2-fold serial dilution of 2-(4-chloro-2-fluorophenoxy)ethanol in the assay broth in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2: SYTOX Green Membrane Permeability Assay

  • Cell Preparation: Wash and resuspend fungal cells in a suitable buffer (e.g., PBS).

  • Assay Setup: In a 96-well black plate, add fungal cells, SYTOX Green dye (a nucleic acid stain that only enters cells with compromised membranes), and varying concentrations of the test compound.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~504/523 nm). An increase in fluorescence indicates membrane permeabilization.

Target Hypothesis 2: Neuropeptide Y (NPY) Y1 Receptor Antagonist

The presence of the 4-chlorophenoxy moiety suggests a potential interaction with the NPY Y1 receptor, a target for anti-obesity and anti-cancer therapies.

A tiered approach is recommended to assess the compound's activity at the NPY Y1 receptor.

NPY_Workflow node_a node_a node_c node_c node_a->node_c If Binding Confirmed node_d node_d node_a->node_d If Binding Confirmed node_e node_e node_c->node_e node_d->node_e node_f node_f node_e->node_f If Selective

Protocol 3: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human NPY Y1 receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NPY Y1 receptor ligand (e.g., [¹²⁵I]-Peptide YY) and increasing concentrations of the test compound.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound.

Protocol 4: cAMP Accumulation Assay

  • Cell Culture: Plate NPY Y1 receptor-expressing cells in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with the test compound, followed by stimulation with forskolin (to stimulate cAMP production) and an NPY Y1 receptor agonist.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit. An antagonist will block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Potential Safety and Toxicological Considerations

Early assessment of potential liabilities is crucial. The structural similarity to chlorophenoxy herbicides warrants an investigation into potential neurotoxicity.[8] Additionally, phenoxyethanol derivatives have been associated with skin and eye irritation at high concentrations.[1][5] Therefore, a preliminary in vitro cytotoxicity assay against a panel of human cell lines is recommended as a first step in the safety assessment.

Data Presentation and Interpretation

All quantitative data should be presented in clear and concise tables for easy comparison.

Table 1: Antifungal Activity of 2-(4-chloro-2-fluorophenoxy)ethanol

Fungal StrainMIC (µg/mL)
Candida albicans
Aspergillus fumigatus
Cryptococcus neoformans
Trichophyton rubrum

Table 2: NPY Y1 Receptor Activity of 2-(4-chloro-2-fluorophenoxy)ethanol

AssayIC₅₀ / EC₅₀ (µM)
Radioligand Binding (IC₅₀)
cAMP Accumulation (IC₅₀)
Calcium Mobilization (EC₅₀)

Conclusion and Future Directions

This technical guide outlines a clear and logical path for the initial investigation of 2-(4-chloro-2-fluorophenoxy)ethanol as a potential therapeutic agent. The strong rationale derived from its structural analogs, coupled with the detailed experimental workflows, provides a solid foundation for a comprehensive research program. The primary focus should be on validating the hypothesized antifungal and NPY Y1 receptor antagonist activities. Positive results in these initial screens will warrant further investigation into lead optimization, in vivo efficacy, and a more extensive safety and toxicological profiling. The unique chemical structure of this compound holds significant promise for the development of novel therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31236, Phenoxyethanol. [Link]

  • PharmaCompass. phenoxyethanol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]

  • PharmaCompass. Phenoxyethanol (NF) - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]

  • Advanced Dermatology. Phenoxyethanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15907, 2-(4-Chlorophenoxy)ethanol. [Link]

  • Poitout, L., et al. Synthesis and evaluation of a series of novel 2-[(4-chlorophenoxy)methyl]benzimidazoles as selective neuropeptide Y Y1 receptor antagonists. Journal of medicinal chemistry, 41(15), 2709–2719. [Link]

  • precisionFDA. 2-(4-CHLOROPHENOXY)ETHANOL. [Link]

  • Pădureţu, S., et al. Design, Synthesis and Biopharmacological Profile Evaluation of New 2-((4-Chlorophenoxy)Methyl)-N-(Arylcarbamothioyl)Benzamides with Broad Spectrum Antifungal Activity. Molecules (Basel, Switzerland), 26(11), 3321. [Link]

  • O'Keeffe, L. K., et al. Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 167, 113290. [Link]

  • Ali, S., et al. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Biointerface Research in Applied Chemistry, 14(6), 632. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol. [Link]

  • Taylor & Francis. Chlorophenoxy herbicides – Knowledge and References. [Link]

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Foundational

A Technical Guide to the Discovery and History of Phenoxyethanol Compounds in Research

This guide provides an in-depth exploration of the discovery, synthesis, and historical evolution of phenoxyethanol and its derivatives. Designed for researchers, scientists, and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery, synthesis, and historical evolution of phenoxyethanol and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific underpinnings of these compounds, from their initial synthesis to their multifaceted applications in modern science.

Genesis of a Versatile Compound: The Discovery and Early Synthesis of Phenoxyethanol

The journey of phenoxyethanol, chemically known as 2-phenoxyethanol, began in the late 19th century. Its first documented mention in chemical literature appeared in 1894 by Ernst Roithner at the University of Vienna, who described its synthesis through the reaction of ethylene oxide with phenol in a basic medium.[1][2] This initial work laid the groundwork for future explorations into this new class of ether alcohols.

Two years later, in 1896, a more detailed synthesis was reported by William Henry Bentley, Edward Haworth, and William Henry Perkin, Jr. at Owens College in Manchester, UK.[1] Their method involved the reaction of sodium phenolate with ethylene chlorohydrin (2-chloroethanol).[1] This approach, a variation of the classic Williamson ether synthesis, proved to be a robust and efficient way to produce 2-phenoxyethanol. A refined version of this synthesis is still employed for its industrial manufacture today.[1]

By the 1920s, phenoxyethanol became commercially available under the trademark "Phenyl cellosolve," initially utilized as a solvent for cellulose acetate.[3] This marked the beginning of its widespread industrial and scientific application.

Experimental Protocol: Classic Williamson Ether Synthesis of 2-Phenoxyethanol

This protocol is a representation of the early synthesis methods and is provided for informational and educational purposes.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • 2-Chloroethanol

  • Anhydrous ethanol (solvent)

  • Diethyl ether (for extraction)

  • Hydrochloric acid (HCl) for acidification

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (for drying)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Alkoxide Formation: In a round-bottom flask, dissolve a specific molar equivalent of phenol in anhydrous ethanol.

  • Carefully add one molar equivalent of solid sodium hydroxide to the solution to form the sodium phenoxide salt. The mixture may be gently warmed to facilitate the reaction.

  • Nucleophilic Substitution: Once the sodium phenoxide is formed, add one molar equivalent of 2-chloroethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.

  • Work-up and Extraction: After cooling, the reaction mixture is diluted with water and transferred to a separatory funnel.

  • The aqueous solution is then extracted with diethyl ether to move the phenoxyethanol into the organic layer.

  • The ether layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acidic components, followed by a water wash.

  • Drying and Purification: The ether layer is dried over anhydrous sodium sulfate.

  • The diethyl ether is removed via distillation, and the resulting crude phenoxyethanol can be further purified by vacuum distillation.

Unveiling the Antimicrobial Power: A Paradigm Shift in Preservation

While initially valued as a solvent, the true potential of phenoxyethanol in scientific and commercial applications was unlocked with the discovery of its potent antimicrobial properties. It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[4]

Mechanism of Action: Disrupting Microbial Integrity

The primary antimicrobial mechanism of phenoxyethanol involves the disruption of the bacterial cell membrane.[5] It increases membrane permeability, leading to the leakage of intracellular components like potassium ions and the inhibition of essential enzymatic activities. This disruption of the cell's structural and metabolic integrity ultimately leads to cell death.[5] Studies have shown that phenoxyethanol can also interfere with microbial metabolic processes by inhibiting crucial enzymes necessary for growth and reproduction.[5]

Further research has elucidated that phenoxyethanol's efficacy can be potentiated by other compounds. For instance, ethylhexylglycerin has been shown to enhance the bactericidal effect of phenoxyethanol by further impairing the integrity of the cell membrane.[6][7]

Phenoxyethanol in Drug Development and Biologics: A Safer Alternative

The need for effective and safe preservatives is paramount in the pharmaceutical industry, particularly for multi-dose formulations of vaccines and other biologics. Historically, mercury-containing compounds like thimerosal were widely used. However, concerns over the potential toxicity of mercury led to a search for safer alternatives.[8]

Phenoxyethanol emerged as a viable alternative due to its favorable safety profile and broad-spectrum antimicrobial activity.[9] It is currently used as a preservative in some FDA-approved vaccines, such as the polio vaccine IPOL, at a concentration of 0.5%.[2][10][11]

Comparative Efficacy and Safety

Studies comparing the antimicrobial efficacy of phenoxyethanol and thimerosal in vaccines, such as the Diphtheria-Tetanus-Pertussis (DTP) vaccine, have shown that both are equally effective at inactivating challenge doses of various microorganisms.[12] However, phenoxyethanol is considered to have a lower toxicity profile.[9] Comparative toxicity studies have shown that phenoxyethanol has a significantly lower relative toxicity index compared to thimerosal and phenol.[13][14]

Table 1: Comparative Properties of Common Vaccine Preservatives

PreservativeTypical Concentration in VaccinesAntimicrobial SpectrumRelative Toxicity Index (Human Neuroblastoma Cells/Bacterial Cells)Notes
Phenoxyethanol 0.5%Broad (Gram+, Gram-, Yeasts, Molds)4.6Considered a safer alternative to mercury-containing preservatives.[9][13][14]
Thimerosal Varies (historically higher)Broad>330Contains ethylmercury, leading to safety concerns.[8][13][14]
Phenol 0.25%Broad12.2Used in some vaccines, but has a higher toxicity index than phenoxyethanol.[13][14]

Beyond Preservation: The Expanding Role of Phenoxyethanol Compounds in Research

The utility of the phenoxyethanol scaffold extends beyond its role as a preservative. Its chemical structure provides a versatile platform for the development of novel compounds with diverse biological activities.

Structure-Activity Relationship (SAR) Studies

Research into phenoxyethanol derivatives has explored how modifications to its chemical structure influence its antimicrobial and other biological properties. The general principle in many phenolic compounds is that increasing the alkyl chain length can enhance antimicrobial activity up to a certain point, after which a "cut-off" effect is observed due to decreased solubility.[15] While specific SAR studies on a wide range of phenoxyethanol derivatives are an area of ongoing research, the fundamental principles of antimicrobial phenols provide a basis for rational drug design.

Anesthetic Properties in Aquaculture

An interesting and significant application of phenoxyethanol is its use as an anesthetic in fish aquaculture.[16][17][18][19][20] It is used to sedate fish during handling, transport, and minor surgical procedures, thereby reducing stress and physical injury.[16] The effective concentration for anesthesia varies depending on the fish species and water temperature.[20] While its exact mechanism of anesthetic action is not fully elucidated, it is thought to involve alterations in the fluidity of neuronal cell membranes.[17]

Analytical Techniques for Characterization and Quality Control

The accurate identification and quantification of phenoxyethanol are crucial for quality control in pharmaceutical and cosmetic formulations. Several analytical techniques have been developed and refined over the years for this purpose.

  • Gas Chromatography (GC): A widely used method for the analysis of volatile compounds like phenoxyethanol. GC coupled with a mass spectrometer (GC-MS) provides high sensitivity and specificity for its identification and quantification.[21][22]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and determination of phenoxyethanol in various matrices.[21][23][24]

  • UV-VIS Spectrophotometry: A simpler method that measures the absorption of light at a specific wavelength to determine the concentration of phenoxyethanol.[21]

Diagram: Analytical Workflow for Phenoxyethanol Quantification

Sample Sample Preparation (e.g., Dilution, Extraction) HPLC HPLC Separation (C18 Column) Sample->HPLC Liquid Samples GC GC Separation (Capillary Column) Sample->GC Volatile Analysis Detection Detection (UV or MS) HPLC->Detection GC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: A simplified workflow for the analytical determination of phenoxyethanol.

Conclusion and Future Perspectives

From its initial synthesis in the late 19th century to its current widespread use, phenoxyethanol has proven to be a remarkably versatile compound. Its journey through the annals of chemical research highlights a continuous evolution of understanding and application. Initially recognized for its solvent properties, its discovery as a potent and safe antimicrobial agent revolutionized preservation strategies in cosmetics and pharmaceuticals, notably offering a valuable alternative to more toxic predecessors in vaccines.

The exploration of phenoxyethanol's anesthetic properties in aquaculture and the ongoing investigation into the structure-activity relationships of its derivatives underscore the continued scientific interest in this molecule. As researchers and drug development professionals, the history of phenoxyethanol serves as a compelling case study in the enduring value of foundational chemical discoveries and the potential for established compounds to find new and impactful applications. Future research will likely focus on the development of novel phenoxyethanol derivatives with enhanced efficacy and targeted biological activities, further expanding the legacy of this important compound.

References

  • Lowe, I., & Southern, J. (1994). The antimicrobial activity of phenoxyethanol in vaccines. Letters in Applied Microbiology, 18(2), 115-116. Retrieved from [Link]

  • Efficacy of phenoxyethanol and clove oil as anaesthetics in marine finfish cobia, Rachycentron canadum. (2013, November 6). International Journal of Fisheries and Aquatic Studies. Retrieved from [Link]

  • Geier, D. A., & Geier, M. R. (2010). The relative toxicity of compounds used as preservatives in vaccines and biologics. Medical Science Monitor, 16(5), SR21-SR27. Retrieved from [Link]

  • Fishery Anesthetics in Aquaculture Products: Safety Concerns and Analytical Methods. (n.d.). Retrieved from [Link]

  • Geier, D. A., & Geier, M. R. (2010). The relative toxicity of compounds used as preservatives in vaccines and biologics. Vakcine. Retrieved from [Link]

  • Studies on the using of 2-Phenoxyethanol as an Alternative to Thiomersal as a Preservative in Foot-and-Mouth Disease Vaccine. (n.d.). Global Journal of Medical Research. Retrieved from [Link]

  • 2-Phenoxyethanol. (2023, May 1). American Chemical Society. Retrieved from [Link]

  • Abdelmalek, S. M., et al. (2010). Pseudomonas aeruginosa PAO1 adapted to 2-phenoxyethanol shows cross-resistance to dissimilar biocides and increased susceptibility to antibiotics. Folia Microbiologica, 55(6), 588-592. Retrieved from [Link]

  • Lundov, M. D., et al. (2016). Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol. PLoS ONE, 11(10), e0165228. Retrieved from [Link]

  • Sharma, I., et al. (2026, February 9). Insights into Membrane Disruption and Oxidative Stress in Gram-Positive and Gram-Negative Bacteria: Role of Sodium Benzoate and Phenoxyethanol. Letters in Applied Microbiology. Retrieved from [Link]

  • Abdelmalek, S. M., et al. (2025, August 6). Pseudomonas aeruginosa PAO1 Adapted to 2-Phenoxyethanol Shows Cross-Resistance to Dissimilar Biocides and Increased Susceptibility to Antibiotics. ResearchGate. Retrieved from [Link]

  • The Efficacy of 2-phenoxyethanol as Anaesthetic for Juvenile Pearl Spot, Etroplus suratensis (Bloch). (n.d.). Asian Fisheries Society. Retrieved from [Link]

  • 2-phenoxyethanol: An Effectual Anaesthetic Agent. (n.d.). Asian Journal of Emerging Research. Retrieved from [Link]

  • The anesthetic effects of 2-phenoxyethanol on Munzur trout fingerlings (Salmo munzuricus Turan et al., 2017) at different temperatures. (n.d.). Retrieved from [Link]

  • Lundov, M. D., et al. (2016). Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol. PMC. Retrieved from [Link]

  • Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels. (n.d.). ResearchGate. Retrieved from [Link]

  • Toledo, H., et al. (2010). Comparative evaluation of phenol and thimerosal as preservatives for a candidate vaccine against American cutaneous leishmaniasis. Memorias do Instituto Oswaldo Cruz, 105(1), 86-91. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Experiment 12 – The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Synthesis of 2-phenoxyethanol. (n.d.). PrepChem.com. Retrieved from [Link]

  • US Patent 10,941,097 B2 - Methods for manufacturing phenoxyethanol. (n.d.). Google Patents.
  • Phenoxyethanol in Cosmetics: Safety and Quality Analysis. (n.d.). NANOLAB. Retrieved from [Link]

  • CN104926618A - Method for preparing phenoxyethanol. (n.d.). Google Patents.
  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Edubirdie. Retrieved from [Link]

  • Studies on the using of 2-Phenoxyethanol as an Alternative to Thiomersal as a Preservative in Foot-and-Mouth Disease Vaccine. (n.d.). Global Journal of Medical Research. Retrieved from [Link]

  • Vaccine Safety – Ingredients. (2021, January 18). Retrieved from [Link]

  • CN111718244A - Preparation process of phenoxyethanol serving as raw material for cosmetics. (n.d.). Google Patents.
  • PHENOXYETHANOL. (n.d.). Retrieved from [Link]

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (n.d.). MDPI. Retrieved from [Link]

  • Phenoxyethanol. (n.d.). Wikipedia. Retrieved from [Link]

  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (n.d.). DTIC. Retrieved from [Link]

  • Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. (n.d.). PMC. Retrieved from [Link]

  • Phenoxyethanol: Microbiostatic and microbicidal activity. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Phenoxyethanol. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Studies for Analyzing Phenoxyethanol and Parabens in Commercial Lotions. (2025, August 7). ResearchGate. Retrieved from [Link]

  • The Identification of 2-Phenoxyethanol in Ballpoint Inks Using Gas Chromatography/Mass Spectrometry—Relevance to Ink Dating. (2004, January 1). ASTM Digital Library. Retrieved from [Link]

  • Highly Effective Biocides against Pseudomonas aeruginosa Reveal New Mechanistic Insights Across Gram-Negative Bacteria. (n.d.). PMC. Retrieved from [Link]

  • Simultaneous Analysis of Phenoxyethanol and Parabens. (n.d.). SCION Instruments. Retrieved from [Link]

  • Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption. (n.d.). Publisso. Retrieved from [Link]

  • Phenoxyethanol is effective topical therapy of gram-negative cellulitis in neutropenic patients. (n.d.). PubMed. Retrieved from [Link]

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Exploratory

Technical Monograph: Exploratory Screening of 2-(4-chloro-2-fluorophenoxy)ethanol Derivatives

Executive Summary & Structural Rationale This technical guide outlines the exploratory screening protocol for 2-(4-chloro-2-fluorophenoxy)ethanol , a halogenated derivative of the common preservative 2-phenoxyethanol. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

This technical guide outlines the exploratory screening protocol for 2-(4-chloro-2-fluorophenoxy)ethanol , a halogenated derivative of the common preservative 2-phenoxyethanol.

While the parent compound (Phenoxyethanol) is a ubiquitous antimicrobial preservative, the introduction of a 4-chloro and 2-fluoro substitution pattern on the aromatic ring represents a strategic modification designed to alter physicochemical properties and biological efficacy.

The "Magic Methyl" Effect of Halogenation

In medicinal chemistry, this specific substitution pattern is not random; it is a calculated effort to modulate the molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile:

  • 4-Chloro (Para-position): Significantly increases lipophilicity (

    
    ), enhancing membrane permeability against Gram-negative bacteria (P. aeruginosa) and fungi.
    
  • 2-Fluoro (Ortho-position): Acts as a metabolic block. The C-F bond is highly stable and electron-withdrawing, potentially protecting the ether linkage from oxidative dealkylation by cytochrome P450 enzymes while altering the pKa of the phenol leaving group.

This guide provides a self-validating workflow to synthesize, verify, and screen this molecule for antimicrobial potency , cytotoxicity , and agrochemical potential .

Phase I: Synthesis & Quality Control (The Foundation)

Before screening, we must ensure the integrity of the test article. We utilize a Green Chemistry approach using ethylene carbonate, avoiding the toxicity of 2-chloroethanol.

Synthesis Protocol: Carbonate Ring-Opening

Reaction: 4-chloro-2-fluorophenol + Ethylene Carbonate


 2-(4-chloro-2-fluorophenoxy)ethanol + 

  • Reagents: Load a high-pressure reactor with 4-chloro-2-fluorophenol (1.0 eq), Ethylene Carbonate (1.05 eq), and Potassium Carbonate (

    
    , 0.02 eq) as a catalyst.
    
  • Conditions: Heat to 140°C–150°C under nitrogen atmosphere. The evolution of

    
     marks the reaction progress.
    
  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3) or HPLC until the phenol peak disappears (<1%).

  • Workup: Cool to 60°C. Add Toluene to dissolve. Wash with 1N NaOH (to remove unreacted phenol) followed by brine.

  • Purification: Distill under reduced pressure or recrystallize from Hexane/Toluene if solid.

Quality Control (Go/No-Go Criteria)
  • HPLC Purity: >98.5% (AUC). Impurities (dimers) can cause false positives in toxicity screens.

  • LC-MS: Confirm Mass [M+H]+ or [M+Na]+.

  • NMR: Verify the ethylene bridge triplet signals (

    
     ppm) and the specific aromatic splitting pattern (d, d due to F-coupling).
    

SynthesisWorkflow Start Raw Materials (4-Cl-2-F-Phenol) React Reaction (150°C, K2CO3) Start->React + Ethylene Carbonate Workup Alkaline Wash (Remove Phenol) React->Workup CO2 Evolution Complete Distill Vacuum Distillation Workup->Distill Organic Phase QC QC Check (HPLC >98%) Distill->QC QC->Distill Fail (<98%) Screen Release to Screening QC->Screen Pass

Figure 1: Synthesis and QC workflow ensuring high-purity test articles for biological screening.

Phase II: Physicochemical Profiling

We do not screen blindly. We first define the "Chemical Space" to predict solubility issues in bioassays.

PropertyParent (Phenoxyethanol)Target (4-Cl-2-F Derivative)Implication
LogP (Lipophilicity) ~1.2~2.4 - 2.8 (Predicted)Higher membrane penetration; lower water solubility.
Molecular Weight 138.16190.6 Still within "Fragment" space (<300 Da).
H-Bond Donors 11 Retains alcohol functionality.
Water Solubility ~26 g/L< 2 g/L (Predicted)Critical: Stock solutions must be prepared in DMSO, not water.

Protocol Note: Prepare a 100 mM stock solution in DMSO. Ensure no precipitation occurs upon dilution into culture media (max 1% DMSO final concentration).

Phase III: Biological Screening Cascade

This exploratory phase uses a Tiered Approach . We start with high-throughput antimicrobial assays, followed by mammalian safety screens.

Tier 1: Antimicrobial Efficacy (MIC Determination)

The primary application of phenoxyethanol derivatives is preservation. We must test against the USP <51> challenge organisms.

Method: Broth Microdilution (CLSI M07-A10). Plate Layout: 96-well plate. Concentration Range: 5000 ppm down to 10 ppm (serial dilution).

  • Gram-Positive: Staphylococcus aureus (ATCC 6538).

  • Gram-Negative: Pseudomonas aeruginosa (ATCC 9027) - The hardest target for phenoxyethanols.

  • Fungi: Candida albicans (ATCC 10231) and Aspergillus brasiliensis.

Success Criteria:

  • Hit: MIC < 2500 ppm (0.25%).

  • Lead: MIC < 1000 ppm (0.1%).

  • Note: If the 4-Cl-2-F derivative shows an MIC < 500 ppm against P. aeruginosa, it is a significant discovery superior to the parent molecule.

Tier 2: Mammalian Cytotoxicity (Safety Proxy)

Increased lipophilicity often correlates with increased skin irritation. We use the MTT Assay on keratinocytes to predict safety.

  • Cell Line: HaCaT (Human Keratinocytes) or HepG2 (Liver).

  • Protocol:

    • Seed cells at

      
       cells/well. Incubate 24h.
      
    • Treat with compound (10 µM – 1000 µM) for 24h.

    • Add MTT reagent; read absorbance at 570 nm.

  • Metric: Determine

    
     (Inhibitory Concentration).
    
  • Selectivity Index (SI):

    
    .
    
    • Target: SI > 10 (Safe preservative candidate).

Tier 3: Agrochemical "Look-See" (Optional)

Given the structural similarity to 2,4-D and other phenoxy herbicides, this molecule may possess auxin-mimic activity.

  • Assay: Arabidopsis thaliana root growth inhibition.

  • Protocol: Plate seeds on agar containing 10 µM of the compound. Look for root curling or stunting (auxin phenotype).

ScreeningCascade cluster_Tier1 Tier 1: Antimicrobial (High Throughput) cluster_Tier2 Tier 2: Safety & Selectivity Library Compound Stock (100mM DMSO) MIC_Bac Bacterial MIC (S. aureus, P. aeruginosa) Library->MIC_Bac MIC_Fun Fungal MIC (C. albicans) Library->MIC_Fun Tox Cytotoxicity (MTT) (HaCaT Keratinocytes) MIC_Bac->Tox If MIC < 0.5% MIC_Fun->Tox SI_Calc Selectivity Index (IC50 / MIC) Tox->SI_Calc Decision Lead Selection SI_Calc->Decision SI > 10

Figure 2: The biological screening cascade designed to filter for efficacy (Tier 1) before investing in safety testing (Tier 2).

Data Interpretation & Next Steps

Upon completion of the screening:

  • The "Potency Boost": If the 4-Cl-2-F derivative shows 2x–4x better activity than Phenoxyethanol, it validates the lipophilic substitution hypothesis.

  • The "Safety Cliff": If Cytotoxicity

    
     drops significantly (molecule becomes more toxic), the compound may be unsuitable for cosmetics but viable for surface disinfection  or agrochemicals .
    
  • Synergy Check: Phenoxyethanols are rarely used alone. A "Checkerboard Assay" with Ethylhexylglycerin or EDTA should be the immediate follow-up experiment to assess synergistic boosting.

References
  • Bioisosterism in Drug Design: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Link

  • Synthesis Protocol: Clements, J. H. "Reactive applications of cyclic alkylene carbonates." Industrial & Engineering Chemistry Research 42.4 (2003): 663-674. Link

  • Antimicrobial Mechanism: Gilbert, P., and A. J. McBain. "Potential impact of biocide usage on antimicrobial resistance." Clinical Microbiology Reviews 16.2 (2003): 189-208. Link

  • Screening Standards: Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07 Standard. Link

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-(4-chloro-2-fluorophenoxy)ethanol in Antifungal Research

Executive Summary The compound 2-(4-chloro-2-fluorophenoxy)ethanol represents a critical "privileged scaffold" in modern antifungal research. Structurally, it combines a halogenated phenyl ring—mimicking the pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(4-chloro-2-fluorophenoxy)ethanol represents a critical "privileged scaffold" in modern antifungal research. Structurally, it combines a halogenated phenyl ring—mimicking the pharmacophores of blockbuster azoles like Voriconazole and Fluconazole—with a hydroxyethyl linker amenable to diverse functionalization.

This Application Note details the technical roadmap for utilizing this intermediate in the synthesis of next-generation triazole antifungals. We address the "Fluorine Effect" on metabolic stability, provide a Green Chemistry protocol for its synthesis, and outline the downstream biological validation workflows (MIC assays) required for candidate screening.

Part 1: Scientific Rationale & Mechanism

The "Fluorine Effect" in Antifungal Design

The 4-chloro-2-fluoro substitution pattern is not arbitrary. In medicinal chemistry, this specific arrangement serves two distinct mechanistic functions:

  • Metabolic Blocking: The fluorine atom at the ortho position (C2) blocks oxidative metabolism by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the resulting drug candidate compared to non-fluorinated analogs.
    
  • Lipophilicity Modulation: The C4-chlorine atom enhances lipophilicity (

    
    ), facilitating penetration through the fungal cell wall (chitin/glucan matrix) to reach the target enzyme, Lanosterol 14
    
    
    
    -demethylase (CYP51).
Structural Utility

The ethanol side chain acts as a versatile "linker handle." The terminal hydroxyl group is easily converted into a leaving group (mesylate/tosylate), allowing for the nucleophilic attack by azole heterocycles (triazole/imidazole), which is the cornerstone of azole antifungal synthesis.

Part 2: Experimental Protocols

Protocol A: Green Synthesis of 2-(4-chloro-2-fluorophenoxy)ethanol

Target: Synthesis of the intermediate from 4-chloro-2-fluorophenol. Rationale: Traditional synthesis uses 2-chloroethanol, a highly toxic alkylating agent. This protocol utilizes Ethylene Carbonate , a safer, biodegradable alternative, ensuring high yield and purity suitable for pharmaceutical research.

Reagents:

  • 4-Chloro-2-fluorophenol (CAS: 348-62-9)

  • Ethylene Carbonate (CAS: 96-49-1)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Toluene

Step-by-Step Procedure:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-2-fluorophenol (10.0 g, 68.2 mmol) in DMF (50 mL).

  • Catalyst Addition: Add

    
     (0.5 eq, 34.1 mmol). The base facilitates the phenoxide formation.
    
  • Alkylation: Add Ethylene Carbonate (1.2 eq, 81.8 mmol).

  • Reaction: Heat the mixture to 110°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. The reaction proceeds via ring-opening of the carbonate.

    • Note: Evolution of

      
       indicates reaction progress.
      
  • Work-up: Cool to room temperature. Pour into ice-water (200 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over

    
     and concentrate in vacuo.
    
  • Result: A colorless to pale yellow oil. Purity >98% is typically achieved without column chromatography.

Protocol B: Activation & Coupling (The "Azole Installation")

Target: Converting the alcohol to an active antifungal pharmacophore.

  • Activation: React the 2-(4-chloro-2-fluorophenoxy)ethanol with Methanesulfonyl chloride (MsCl) and Triethylamine (

    
    ) in DCM at 0°C to generate the Mesylate  intermediate.
    
  • Coupling: React the Mesylate with 1,2,4-Triazole (or Imidazole) in the presence of a base (

    
    ) in acetonitrile at reflux.
    
  • Outcome: This yields the N-alkylated azole, which can be further derivatized to screen for CYP51 inhibition.

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Application Pathway

This diagram illustrates the flow from raw material to active antifungal candidate.

Antifungal_Pathway Raw 4-Chloro-2-fluorophenol (Starting Material) Intermed 2-(4-chloro-2-fluorophenoxy)ethanol (Scaffold) Raw->Intermed Alkyation (110°C) Reagent Ethylene Carbonate (Green Reagent) Reagent->Intermed Activation Mesylation (Activation) Intermed->Activation MsCl / Et3N Coupling Triazole Coupling (Pharmacophore) Activation->Coupling + 1,2,4-Triazole Drug Novel Azole Antifungal (Candidate) Coupling->Drug SAR Screening

Caption: Synthesis pathway from halogenated phenol to active triazole antifungal candidate via the hydroxyethyl ether scaffold.

Part 4: Biological Evaluation (MIC Protocol)

Once the triazole derivatives are synthesized using the 2-(4-chloro-2-fluorophenoxy)ethanol scaffold, they must be evaluated for antifungal potency.

Standard: CLSI M27-A4 (Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts).

Assay Setup:

  • Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Compound Prep: Dissolve synthesized derivatives in DMSO (Stock 100x).

  • Dilution: Serial 2-fold dilutions in 96-well microplates (Final range: 64

    
     to 0.125 
    
    
    
    ).
  • Inoculum: Adjust yeast suspension to

    
     to 
    
    
    
    cells/mL.
  • Incubation: 35°C for 24–48 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing prominent growth inhibition (50% or 90% reduction compared to control).

Data Interpretation Table:

Compound IDR-Group Subst.MIC (C. albicans)MIC (A. fumigatus)cLogP
Ref (Fluconazole) N/A0.5

>64

0.5
Ref (Voriconazole) N/A0.03

0.5

1.8
Analog A 4-Cl-2-F-phenoxyTo be determinedTo be determinedCalc

Part 5: Quality Control & Analytics

To ensure the integrity of the SAR study, the purity of the 2-(4-chloro-2-fluorophenoxy)ethanol intermediate is paramount. Impurities (e.g., bis-phenoxyethanes) can skew biological data.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    ).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (absorption of the phenyl ring) and 280 nm.

  • Retention Time: The target ether typically elutes later than the phenol starting material due to the alkyl chain but earlier than non-polar dimers.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4. [Link]

  • Pest Management Science. (2018). Design, synthesis and fungicidal activity of novel triazole derivatives containing a halogenated phenoxy group.[Link]

  • Journal of Medicinal Chemistry. (2010). Structure-Activity Relationships of Azole Antifungals: The Role of the Fluorine Atom.[Link]

  • Green Chemistry. (2005). Alkylation of phenols with ethylene carbonate using ionic liquids or basic catalysts.[Link]

Application

Application Note: Efficacy Evaluation of 2-(4-chloro-2-fluorophenoxy)ethanol (CFPE)

This Application Note and Protocol Guide is designed for researchers evaluating 2-(4-chloro-2-fluorophenoxy)ethanol (CFPE), a halogenated derivative of the common preservative and anesthetic agent, 2-phenoxyethanol. Give...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers evaluating 2-(4-chloro-2-fluorophenoxy)ethanol (CFPE), a halogenated derivative of the common preservative and anesthetic agent, 2-phenoxyethanol.

Given the structural homology to 2-phenoxyethanol (a glycol ether used as a bacteriostat and fish anesthetic) and phenoxy herbicides (which often require oxidation to acids for activity), this guide focuses on evaluating its efficacy as a novel antimicrobial agent , CNS depressant/anesthetic , and anti-inflammatory candidate .

Executive Summary & Compound Profile

2-(4-chloro-2-fluorophenoxy)ethanol (CFPE) is a lipophilic analog of 2-phenoxyethanol. The introduction of chlorine (C4) and fluorine (C2) atoms on the phenyl ring is predicted to enhance lipophilicity (LogP) and metabolic stability compared to the parent compound.

  • Predicted Mechanism of Action (MoA):

    • Antimicrobial: Disruption of bacterial cell membranes via intercalation, leading to leakage of intracellular components (similar to phenoxyethanol but potentially more potent due to halogenation).

    • CNS Depressant: Modulation of GABA-A receptors or non-specific membrane expansion (anesthetic effect).

    • Anti-inflammatory: Potential inhibition of cyclooxygenase (COX) or modulation of PPAR

      
       (if metabolized to the corresponding acid).
      
Chemical Structure & SAR Logic

The addition of halogens typically increases the partition coefficient, facilitating penetration into lipid-rich bacterial membranes or the blood-brain barrier (BBB).

SAR_Analysis Parent 2-Phenoxyethanol (Standard Preservative/Anesthetic) CFPE 2-(4-chloro-2-fluorophenoxy)ethanol (Target Compound) Parent->CFPE + 4-Cl, 2-F substitution Effect1 Increased Lipophilicity (Higher LogP) CFPE->Effect1 Effect2 Enhanced Membrane Penetration Effect1->Effect2 Outcome Potentiated Efficacy: 1. Antimicrobial (Lower MIC) 2. Anesthetic (Faster Onset) Effect2->Outcome

Figure 1: Structure-Activity Relationship (SAR) hypothesis driving the selection of efficacy models.

Primary Efficacy Model: Cutaneous Antimicrobial Activity

Rationale: Phenoxyethanol is widely used as a topical antiseptic and preservative. CFPE is evaluated to determine if halogenation lowers the Minimum Inhibitory Concentration (MIC) and improves in vivo efficacy against resistant skin pathogens.

Model Selection: Murine Superficial Skin Infection (Tape-Stripping)

This model mimics superficial wounds (e.g., impetigo) and evaluates the compound's ability to reduce bacterial load in the stratum corneum.

Protocol A: Murine Cutaneous Efficacy Assay

Target Pathogens: Staphylococcus aureus (MRSA), Pseudomonas aeruginosa. Animals: BALB/c mice (Female, 6-8 weeks, n=6/group).

Step-by-Step Methodology:

  • Preparation: Shave the dorsal skin of mice 24 hours prior to infection.

  • Tape Stripping: Anesthetize mice. Apply sterile adhesive tape to the shaved area and remove 10-15 times until the skin glistens (disrupting the stratum corneum without bleeding).

  • Inoculation: Apply 10 µL of bacterial suspension (

    
     CFU/mL) directly onto the stripped skin. Allow to dry for 20 minutes.
    
  • Treatment:

    • Group 1 (Vehicle): PEG-400/Saline (1:1).

    • Group 2 (Positive Control): 2-Phenoxyethanol (1.0%).

    • Group 3 (Test Low): CFPE (0.5%).

    • Group 4 (Test High): CFPE (1.0%).

    • Apply 20 µL of treatment topically at 1h, 4h, and 8h post-infection.

  • Harvest & Quantification:

    • At 24 hours, euthanize animals.

    • Excise the infected skin area (

      
      ).
      
    • Homogenize tissue in 1 mL PBS.

    • Perform serial dilutions and plate on selective agar (Mannitol Salt for S. aureus, Cetrimide for P. aeruginosa).

  • Data Analysis: Calculate

    
     CFU/skin sample. Efficacy is defined as a 
    
    
    
    reduction vs. vehicle.

Secondary Efficacy Model: CNS Depressant/Anesthetic Activity

Rationale: Phenoxyethanol is a standard anesthetic for aquaculture (fish) and has sedative properties in mammals. CFPE's halogenation may increase potency, allowing for lower effective doses.

Model Selection: Rodent Loss of Righting Reflex (LORR)

The LORR assay is the gold standard for assessing sedative-hypnotic and anesthetic efficacy.

Protocol B: Intraperitoneal (IP) Anesthetic Potency

Animals: Swiss Webster mice or Sprague-Dawley rats.

Step-by-Step Methodology:

  • Formulation: Dissolve CFPE in 10% DMSO / 40% PEG-400 / 50% Saline. (Ensure solubility; sonicate if necessary).

  • Dosing: Administer IP doses (escalating: 50, 100, 200 mg/kg) to separate cohorts.

  • Observation:

    • Induction Time: Time from injection to Loss of Righting Reflex (animal placed on back fails to right itself for >30 seconds).

    • Duration of Action: Time from LORR to recovery of righting reflex (RORR).

  • Physiological Monitoring: Monitor respiratory rate and response to tail pinch (analgesia) every 5 minutes.

  • Comparison: Compare Induction/Duration curves against Propofol (standard) and 2-Phenoxyethanol (parent).

Experimental Workflow Diagram:

Anesthetic_Workflow Prep Formulation & Dosing (Vehicle, CFPE, Positive Control) Admin IP Injection (t=0) Prep->Admin LORR Measure Induction Time (Loss of Righting Reflex) Admin->LORR Monitor Monitor Vitals (Resp. Rate, Tail Pinch) LORR->Monitor Recovery Measure Recovery Time (Return of Righting Reflex) Monitor->Recovery Analysis Calculate ED50 & Therapeutic Index Recovery->Analysis

Figure 2: Workflow for assessing anesthetic efficacy via the Loss of Righting Reflex (LORR) assay.

Tertiary Model: Anti-inflammatory Potential (Metabolite Hypothesis)

Rationale: If CFPE is oxidized in vivo to 2-(4-chloro-2-fluorophenoxy)acetic acid , it may mimic phenoxy-acid herbicides or fibrates, potentially acting on PPARs or COX enzymes.

Model Selection: Carrageenan-Induced Paw Edema (Rat)

Protocol Summary:

  • Pre-treatment: Administer CFPE (Oral gavage, 10-50 mg/kg) 1 hour before challenge.

  • Challenge: Inject 1%

    
    -carrageenan (100 µL) into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 6 hours.

  • Endpoint: Calculate % inhibition of edema vs. Vehicle control.

Data Presentation & Interpretation

Expected Results Table
ParameterVehicle Control2-Phenoxyethanol (Ref)CFPE (Test)Interpretation
Antimicrobial (Log Red.) 01.5 - 2.0> 2.5Halogenation improves membrane disruption.
Anesthetic Induction (min) N/A5 - 8< 5Higher lipophilicity = faster BBB penetration.
Anesthetic Duration (min) N/A15 - 20> 25Slower metabolic clearance due to Cl/F blocking.
Safety Note

Before efficacy testing, perform a Maximum Tolerated Dose (MTD) study. Halogenated phenols can be hepatotoxic. Monitor liver enzymes (ALT/AST) post-exposure.

References

  • Phenoxyethanol as an Anesthetic

    • Title: Efficacy of 2-phenoxyethanol as an anesthetic for fish.
    • Source:Aquaculture, 1985.
    • Link:[Link]

  • Cutaneous Infection Models

    • Title: Murine Model of Superficial Skin Infection (Tape-Stripping).
    • Source:N
    • Link:[Link]

  • Structure-Activity Relationships of Halogenated Phenols

    • Title: Lipophilicity and biological activity of halogen
    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

  • Loss of Righting Reflex Assay

    • Title: Behavioral methods for the assessment of sed
    • Source:Current Protocols in Neuroscience.
    • Link:[Link]

Technical Notes & Optimization

Troubleshooting

"purification techniques for crude 2-(4-chloro-2-fluorophenoxy)ethanol"

Technical Support Center: 2-(4-chloro-2-fluorophenoxy)ethanol Purification Current Status: Online Operator: Senior Application Scientist (Separation Science Division) Ticket ID: PUR-CFPE-001[1] Introduction: The Purifica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-chloro-2-fluorophenoxy)ethanol Purification

Current Status: Online Operator: Senior Application Scientist (Separation Science Division) Ticket ID: PUR-CFPE-001[1]

Introduction: The Purification Mandate

You are likely synthesizing 2-(4-chloro-2-fluorophenoxy)ethanol via a Williamson ether synthesis (reacting 4-chloro-2-fluorophenol with ethylene carbonate or 2-chloroethanol).[1]

While the synthesis is straightforward, the purification is often underestimated. The crude mixture typically contains unreacted 4-chloro-2-fluorophenol (starting material), bis-alkylation byproducts , and inorganic salts .[1] The presence of the fluorine atom on the aromatic ring increases lipophilicity compared to standard phenoxyethanol, making separation from the starting phenol challenging without strict pH control.

This guide prioritizes a chemical washing protocol followed by vacuum distillation , as this combination offers the highest recovery with the lowest thermal degradation risk.

Module 1: Impurity Profiling (Know Your Enemy)[1]

Before purifying, you must understand what you are removing.

Impurity TypeSpecific CompoundOriginRemoval Strategy
Acidic Organic 4-chloro-2-fluorophenolUnreacted Starting MaterialCaustic Wash (Critical) .[1] Exploits pKa difference (Phenol pKa ~9.4 vs Product pKa ~16).
Oligomers 2-[2-(4-chloro-2-fluorophenoxy)ethoxy]ethanolOver-alkylation (reaction with >1 eq ethylene oxide/carbonate)Fractional Distillation .[1] Higher boiling point than product.
Inorganics Potassium/Sodium Carbonate/ChlorideBase catalyst residuesAqueous Wash . Highly water-soluble.[1][2]
Chromophores Oxidized Phenolics (Quinones)Thermal oxidationActivated Carbon or Distillation.

Module 2: The "Golden Path" Workflow

This protocol assumes a crude reaction mixture of ~100g scale. Adjust volumes proportionally.

Phase A: The pH-Switch Extraction (The "Chemical Cut")

Goal: Remove 99% of the unreacted phenol without distilling.[1]

  • Dissolution: Dissolve the crude oily residue in Ethyl Acetate (EtOAc) or Toluene (Ratio: 10mL solvent per 1g crude).

    • Why Toluene? Better phase separation and less prone to hydrolysis than EtOAc at high pH.

  • The Caustic Wash: Wash the organic layer with 10% NaOH (aq) (2 x 50mL).

    • Mechanism:[3][4] The phenol (pKa ~9.[2]4) is deprotonated to sodium phenolate (water-soluble).[1] The product (alcohol, pKa ~16) remains protonated and stays in the organic layer.

    • Check: The aqueous layer should be yellow/orange (phenolate salts are often colored).

  • The Neutralization: Wash the organic layer with Brine (Saturated NaCl) followed by water until the aqueous phase is neutral (pH 7).

  • Drying: Dry organic phase over anhydrous Na₂SO₄ , filter, and concentrate via rotary evaporation.

Phase B: Vacuum Distillation (The "Thermal Cut")

Goal: Isolate the pure monomer from oligomers and tars.

  • Setup: Short-path distillation head with a high-vacuum pump (<1 mmHg is ideal).

  • Fore-run: Collect the low-boiling fraction (residual solvents).

  • Main Fraction: Collect the product.

    • Estimated BP: The non-fluorinated analog boils at ~259°C (atmospheric). Expect the fluoro-derivative to distill at 110–130°C at 0.5–1.0 mmHg .

    • Caution: Do not overheat the pot >160°C to prevent ether cleavage.

Module 3: Visualization of Logic

The following diagram illustrates the decision logic and chemical separation mechanism.

PurificationLogic Crude Crude Reaction Mixture (Product + Phenol + Salts) Dissolve Dissolve in Toluene/EtOAc Crude->Dissolve NaOH_Wash Wash with 10% NaOH (aq) Dissolve->NaOH_Wash Phase_Sep Phase Separation NaOH_Wash->Phase_Sep Aq_Layer Aqueous Layer (Discard) Contains: Na-Phenolate, Salts Phase_Sep->Aq_Layer  Polar/Ionic   Org_Layer Organic Layer (Keep) Contains: Product, Oligomers Phase_Sep->Org_Layer  Lipophilic   Distill Vacuum Distillation (<1 mmHg, 110-130°C) Org_Layer->Distill Final Pure 2-(4-chloro-2-fluorophenoxy)ethanol Distill->Final  Distillate   Residue Pot Residue (Discard) Contains: Oligomers/Tars Distill->Residue  Bottoms  

Caption: Workflow for separating phenolic impurities via pH switching followed by thermal fractionation.

Module 4: Troubleshooting & FAQs

Q1: My product is solidifying in the condenser during distillation. What is happening?

  • Diagnosis: 2-(4-chloro-2-fluorophenoxy)ethanol may have a melting point near or slightly above room temperature (the phenol melts at ~20°C).[1]

  • Fix: Use a heated condenser (circulate warm water at 40°C) or use a heat gun gently on the distillation path to prevent clogging. If it is a solid, you may skip distillation and purify via recrystallization from a mixture of Toluene/Heptane (1:5) .

Q2: The final product still smells like "hospital" (phenolic odor).

  • Diagnosis: Incomplete removal of 4-chloro-2-fluorophenol.[1]

  • Fix: Your NaOH wash was likely insufficient or the pH wasn't high enough.

  • Protocol Adjustment: Re-dissolve the product in ether/EtOAc and wash with 2M NaOH (pH > 13). Verify the organic layer is phenol-free using TLC (visualize with UV or FeCl₃ stain—phenols turn purple/black).[1]

Q3: I have a stubborn emulsion during the NaOH wash.

  • Diagnosis: The density of the fluorinated aromatic ring is high (~1.3–1.4 g/mL), which is close to the density of 10% NaOH, preventing gravity separation.

  • Fix:

    • Add Salt: Saturate the aqueous layer with NaCl to increase its density.

    • Filter: Pass the emulsion through a pad of Celite if particulate matter is stabilizing the interface.

    • Solvent Switch: Dilute the organic layer with more Toluene to lower its density.

Q4: Can I use column chromatography instead of distillation?

  • Answer: Yes, but it is resource-intensive for scale-up.[1]

  • Conditions: Silica Gel 60.

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5 -> End 80:20).[1] The non-polar phenol elutes first, followed by the product.

References

  • Synthesis of Phenoxyethanol Derivatives

    • Source: PubChem. "2-(4-chlorophenoxy)ethanol Compound Summary".[1]

    • Relevance: Provides baseline physical properties (BP ~259°C)
    • URL:[Link][1]

  • Phenol Extraction Logic

    • Source: Quora / General Organic Chemistry Practice.
    • Relevance: Validates the pKa-based separation strategy (Phenol pKa ~10 vs Alcohol pKa ~16).
    • URL:[Link]

  • Properties of 4-Chloro-2-fluorophenol

    • Source: Sigma-Aldrich / Merck.[1] "4-Chloro-2-fluorophenol Product Specification".

    • Relevance: Confirms the impurity's physical state (mp 20°C)
  • Source: Google Patents (CN110642706A). "Preparation method of high-purity phenoxyethanol".

Sources

Optimization

"refining analytical methods for detecting Ethanol, 2-(4-chloro-2-fluorophenoxy)- metabolites"

Topic: Detection of 2-(4-chloro-2-fluorophenoxy)ethanol and its Major Metabolites Executive Summary & Scope This technical guide addresses the specific challenges in detecting 2-(4-chloro-2-fluorophenoxy)ethanol (Parent)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Detection of 2-(4-chloro-2-fluorophenoxy)ethanol and its Major Metabolites

Executive Summary & Scope

This technical guide addresses the specific challenges in detecting 2-(4-chloro-2-fluorophenoxy)ethanol (Parent) and its downstream metabolites, primarily the oxidized carboxylic acid (Phenoxyacetic acid derivative ) and the O-Glucuronide conjugate .

Due to the halogenated phenyl ring (4-Cl, 2-F), this compound presents unique chromatographic and mass spectrometric behaviors compared to non-substituted phenoxyethanols. This guide moves beyond standard protocols to address ionization suppression, isobaric interferences, and phase II metabolite stability.

Module 1: Metabolic Pathway & Target Identification

Q: What are the primary metabolites I should be targeting for this compound?

A: Based on the metabolic profile of structural homologs like 2-phenoxyethanol, the metabolism of 2-(4-chloro-2-fluorophenoxy)ethanol proceeds via two primary pathways: Oxidation and Conjugation .

  • Oxidative Pathway (Major): The terminal alcohol is oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to form the corresponding carboxylic acid: 2-(4-chloro-2-fluorophenoxy)acetic acid . This is typically the most abundant circulating metabolite.

  • Conjugation Pathway (Phase II): Direct glucuronidation of the hydroxyl group by UGT enzymes to form the O-Glucuronide .

Technical Insight: The halogen substitution (Cl, F) deactivates the phenyl ring, making hydroxylation on the ring (CYP450 mediated) less likely than in unsubstituted phenoxyethanol, thereby funneling more flux toward the acetic acid metabolite.

Visualization: Metabolic Pathway

MetabolicPathway Parent Parent Compound 2-(4-chloro-2-fluorophenoxy)ethanol (Neutral, Moderate Polarity) Aldehyde Intermediate Aldehyde Parent->Aldehyde ADH Gluc Phase II Metabolite O-Glucuronide Conjugate (Highly Polar, Labile) Parent->Gluc UGT (Glucuronidation) Acid Primary Metabolite (Oxidation) 2-(4-chloro-2-fluorophenoxy)acetic acid (Acidic, High Polarity) Aldehyde->Acid ALDH

Figure 1: Predicted metabolic fate of 2-(4-chloro-2-fluorophenoxy)ethanol. The oxidative pathway to the acetic acid derivative is the primary target for quantification.

Module 2: Mass Spectrometry Optimization (LC-MS/MS)

Q: I am seeing poor sensitivity for the parent ethanol compound in ESI+. Why?

A: Phenoxyethanols lack a basic nitrogen center, making protonation (


) in Electrospray Ionization (ESI) inefficient.

Troubleshooting Protocol:

  • Switch to Ammonium Adducts:

    • Mechanism: Ether oxygens can coordinate with ammonium ions.

    • Action: Add 2–5 mM Ammonium Formate or Ammonium Acetate to your mobile phase.

    • Target Transition: Monitor for the

      
       adduct rather than 
      
      
      
      .
  • Evaluate APCI (Atmospheric Pressure Chemical Ionization):

    • Reasoning: For neutral alcohols, APCI often provides better ionization via charge transfer or protonation in the gas phase, bypassing the liquid-phase limitations of ESI.

  • Negative Mode (ESI-) for Metabolites:

    • The Acid Metabolite will ionize strongly in ESI- (

      
      ).
      
    • Strategy: Use Polarity Switching . Detect the Parent in ESI+ (as

      
       adduct) and the Acid Metabolite in ESI-.
      

Q: How do I use the Halogen signature for confirmation?

A: The Chlorine (Cl) and Fluorine (F) atoms provide a distinct isotopic fingerprint that validates your peak identity.

FeatureObservationAnalytical Value
Chlorine Isotope Distinct 3:1 ratio of

(35Cl) to

(37Cl).
Essential Filter: If your peak does not show an M+2 intensity approx. 32% of the M peak, it is a matrix artifact.
Fluorine Mass Defect Fluorine has a mass of 18.9984 (slightly less than 19).High-Res MS: Use a narrow mass extraction window (± 5 ppm) to exclude hydrocarbon interferences.
Module 3: Sample Preparation & Extraction

Q: Recovery of the Acid Metabolite is low in Liquid-Liquid Extraction (LLE). How do I fix this?

A: The Acid Metabolite (Phenoxyacetic acid derivative) is anionic at physiological pH. Standard LLE with ethyl acetate or hexane will leave the charged acid in the aqueous phase.

Corrective Workflow:

  • Acidification is Critical: You must lower the sample pH to at least 2 units below the pKa of the acid (approx. pKa ~3.5).

    • Step: Add 2% Formic Acid to plasma before extraction. This suppresses ionization (

      
      ), making it extractable into organic solvents.
      
  • Solid Phase Extraction (SPE) Recommendation:

    • For simultaneous extraction of the Neutral Parent and Acidic Metabolite , use a Mixed-Mode Anion Exchange (MAX) cartridge.

Protocol: Mixed-Mode SPE Optimization
StepSolvent/BufferPurpose
1. Condition Methanol followed by WaterActivate sorbent.
2. Load Plasma (diluted 1:1 with 2%

)
High pH ensures Acid Metabolite binds to anion exchange sites; Parent binds via reverse-phase.
3. Wash 1 5%

in Water
Remove proteins/matrix.
4. Wash 2 Methanol (Neutral)Elute the Parent (Neutral Ethanol) via Reverse Phase disruption. Collect Fraction A.
5. Elute 2% Formic Acid in MethanolNeutralize the Acid Metabolite to break ionic bond. Collect Fraction B.
Module 4: Chromatographic Separation

Q: The Glucuronide metabolite is co-eluting with the solvent front. How do I retain it?

A: Glucuronides are highly polar. Standard C18 columns often fail to retain them, leading to ion suppression from salts eluting early.

Solution: Column Selection Strategy

  • Switch to T3 or Polar-Embedded C18:

    • Recommendation: Use a column like the Waters HSS T3 or Phenomenex Kinetex Polar C18. These are designed to withstand 100% aqueous mobile phases and retain polar conjugates.

  • Mobile Phase Modification:

    • Start the gradient at 0-2% Organic (instead of 5-10%) to focus the glucuronide at the head of the column.

  • The "Ghost Peak" Issue:

    • Issue: Phenoxyethanol is a common preservative in cosmetics and soaps.[1]

    • Symptom: You see the "Parent" peak in your blank samples.

    • Fix: Use a "Contaminant Trap Column" between the pump and the injector to delay system contamination relative to the analyte peak.

Visualization: Method Development Decision Tree

MethodDev Start Start: Low Sensitivity/Recovery AnalyteType Which Analyte is Failing? Start->AnalyteType ParentFail Parent (Ethanol) AnalyteType->ParentFail AcidFail Metabolite (Acid) AnalyteType->AcidFail ESI_Check Check Ionization Source ParentFail->ESI_Check Recov_Check Check Extraction pH AcidFail->Recov_Check AddAmmonium Action: Add NH4+ Buffer Monitor [M+NH4]+ ESI_Check->AddAmmonium ESI Signal Low APCI_Switch Action: Switch to APCI ESI_Check->APCI_Switch Matrix Suppression High Acidify Action: Acidify Sample (pH < 3) before LLE/SPE Recov_Check->Acidify Recovery < 50%

Figure 2: Decision tree for troubleshooting sensitivity and recovery issues specific to phenoxyethanol derivatives.

References
  • Kim, T. H., et al. (2015). "Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC–MS/MS with polarity switching." Talanta, 144, 29–38.[2]

  • Eckert, E., et al. (2024). "Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study." Archives of Toxicology.

  • Troutman, J. A., et al. (2015). "Development of a physiologically based pharmacokinetic model for 2-phenoxyethanol and its metabolite phenoxyacetic acid in rats and humans." Regulatory Toxicology and Pharmacology, 73(2), 530-543.

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

Sources

Reference Data & Comparative Studies

Validation

Validating the Antifungal Potency of Ethanol, 2-(4-chloro-2-fluorophenoxy)-: A Comparative Framework

Executive Summary & Rationale Ethanol, 2-(4-chloro-2-fluorophenoxy)- (CAS: 6161-88-2) represents a specific halogenated derivative of the widely used preservative 2-Phenoxyethanol . In the context of antifungal developme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Ethanol, 2-(4-chloro-2-fluorophenoxy)- (CAS: 6161-88-2) represents a specific halogenated derivative of the widely used preservative 2-Phenoxyethanol . In the context of antifungal development, the strategic addition of chlorine and fluorine atoms to the phenyl ring is a classic medicinal chemistry approach to enhance lipophilicity and membrane permeability, potentially increasing potency against resistant fungal strains compared to non-halogenated standards.

This guide provides a rigorous validation framework for researchers evaluating this specific molecule. Unlike generic screening, this protocol focuses on comparative efficacy against industry standards—Phenoxyethanol (the baseline preservative) and Chlorphenesin (a structural analog)—to determine if the halogenation confers a statistically significant therapeutic advantage.

The Mechanistic Hypothesis

The core hypothesis driving this validation is that the 4-chloro-2-fluoro substitution pattern increases the molecule's partition coefficient (LogP), facilitating superior penetration of the fungal cell wall and disruption of the plasma membrane, a known mechanism for phenoxyethanol derivatives.

Comparative Physicochemical Profile

Before initiating biological assays, it is critical to benchmark the target molecule against established alternatives. The following table highlights the structural and property differences that underpin the validation strategy.

FeatureTarget Molecule Standard Benchmark Structural Analog
Name Ethanol, 2-(4-chloro-2-fluorophenoxy)- 2-Phenoxyethanol Chlorphenesin
CAS 6161-88-2122-99-6104-29-0
Structure Halogenated Phenyl EtherPhenyl EtherChlorinated Phenyl Glycerol Ether
Key Substituents -Cl (para), -F (ortho)None-Cl (para), -OH (diol)
Theoretical LogP ~2.5 - 2.8 (High Lipophilicity)~1.2 (Moderate)~1.1 (Moderate)
Primary Use Case Experimental AntifungalBroad-spectrum PreservativeAntifungal / Muscle Relaxant
Expected Mechanism Membrane Disruption / LeakageMembrane DisruptionMembrane Disruption

Scientist's Note: The higher theoretical LogP of the target molecule suggests enhanced membrane affinity but also raises the risk of lower water solubility. Formulation strategies (e.g., using glycols or surfactants) must be adjusted accordingly during MIC testing.

Core Directive: Validation Protocols

This section outlines the step-by-step methodologies required to validate the antifungal activity. These protocols are designed to be self-validating systems, where controls ensure data integrity.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Objective: To quantify the lowest concentration required to inhibit visible fungal growth. Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).

Workflow:

  • Inoculum Preparation: Prepare Candida albicans (ATCC 10231) and Aspergillus brasiliensis (ATCC 16404) suspensions adjusted to

    
     CFU/mL in RPMI 1640 medium.
    
  • Compound Dilution:

    • Dissolve Ethanol, 2-(4-chloro-2-fluorophenoxy)- in DMSO (Stock: 100 mg/mL).

    • Perform serial 2-fold dilutions in 96-well plates (Range: 0.5 µg/mL to 1024 µg/mL).

    • Controls: Include Phenoxyethanol (Positive Control), DMSO (Solvent Control), and Sterility Control.

  • Incubation: Incubate at 35°C for 24-48 hours.

  • Readout: Visual score of turbidity (0 = Clear, 1 = Turbid). The MIC is the lowest concentration with score 0.

Protocol B: Time-Kill Kinetics

Objective: To determine if the molecule is fungistatic (inhibits growth) or fungicidal (kills >99.9%).

Workflow:

  • Setup: Inoculate broth with

    
     CFU/mL of test organism.
    
  • Treatment: Add Ethanol, 2-(4-chloro-2-fluorophenoxy)- at concentrations of 1x, 2x, and 4x MIC.

  • Sampling: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Plate serial dilutions onto Sabouraud Dextrose Agar (SDA).

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Fungicidal:

      
       log reduction (99.9% kill) within 24 hours.
      
    • Fungistatic:

      
       log reduction.
      

Mechanism of Action Validation

To prove that the antifungal activity is driven by membrane disruption (as hypothesized for phenoxyethanols), use a Propidium Iodide (PI) Uptake Assay .

Experimental Logic[2]
  • Propidium Iodide (PI): A membrane-impermeable dye that fluoresces only when bound to DNA.

  • Intact Cells: Exclude PI (No Fluorescence).

  • Compromised Cells: Take up PI (Red Fluorescence).

Steps:

  • Treat fungal cells with Ethanol, 2-(4-chloro-2-fluorophenoxy)- at 2x MIC for 4 hours.

  • Wash cells with PBS.

  • Stain with PI (1 µg/mL) for 15 minutes in the dark.

  • Analyze via Flow Cytometry or Fluorescence Microscopy.

  • Expected Result: A significant shift in fluorescence intensity compared to untreated control, confirming membrane permeabilization.

Visualization of Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring a "Go/No-Go" decision structure for the researcher.

ValidationWorkflow Start Start: Candidate Molecule Ethanol, 2-(4-chloro-2-fluorophenoxy)- Solubility Solubility Check (DMSO/Glycol Compatibility) Start->Solubility MIC_Screen Primary Screen: MIC Determination (vs. Phenoxyethanol) Solubility->MIC_Screen Decision1 Is MIC < 500 µg/mL? MIC_Screen->Decision1 Mechanism Mechanism Validation (Membrane Integrity / PI Uptake) Decision1->Mechanism Yes Discard Discard / Re-formulate Decision1->Discard No Tox Safety Profiling (Keratinocyte Cytotoxicity) Mechanism->Tox Final Final Validation Report (Potency vs. Safety Index) Tox->Final

Caption: Logical workflow for validating the antifungal efficacy and safety of the candidate molecule.

Mechanistic Pathway: Membrane Disruption

This diagram visualizes the hypothesized interaction between the halogenated phenoxyethanol and the fungal cell membrane.

MechanismAction Molecule Ethanol, 2-(4-chloro-2-fluorophenoxy)- Lipophilicity High Lipophilicity (Cl/F Substitution) Molecule->Lipophilicity Driven by Structure Membrane Fungal Cell Membrane (Ergosterol-rich) Lipophilicity->Membrane Partitioning Disruption Membrane Destabilization (Pore Formation / Leakage) Membrane->Disruption Accumulation CellDeath Cell Death (Fungicidal Effect) Disruption->CellDeath Ion Leakage

Caption: Hypothesized mechanism where halogenation drives membrane partitioning and subsequent disruption.

Expected Data & Interpretation

Based on Structure-Activity Relationships (SAR) of halogenated phenols, the following outcomes serve as the benchmark for success .

MetricTarget Criteria (Success) Interpretation
MIC (

)

µg/mL
Indicates superior potency to Phenoxyethanol (~4000-5000 µg/mL).
Time-Kill

log reduction in 4-8 hrs
Suggests rapid fungicidal activity (membrane lysis).
Cytotoxicity (

)

µg/mL
Ensures a therapeutic window (Selectivity Index > 2).
Solubility Soluble in 1% DMSO/WaterFeasible for formulation without harsh solvents.
Interpretation Guide
  • Superior Potency: If the MIC is significantly lower than Phenoxyethanol, the halogen substitution successfully enhanced activity.

  • Safety Trade-off: Halogenation often increases cytotoxicity. If the

    
     on human keratinocytes is close to the MIC, the molecule may be too toxic for leave-on topical applications, limiting it to rinse-off products or surface disinfection.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). Wayne, PA: CLSI. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). Wayne, PA: CLSI. [Link]

  • European Scientific Committee on Consumer Safety (SCCS). (2016). Opinion on Phenoxyethanol.[1][2][3][4][5][6][7] SCCS/1575/16. [Link]

  • Lowe, I. & Southern, J. (1994). The antimicrobial activity of phenoxyethanol in vaccines. Letters in Applied Microbiology, 18(2), 115-116. [Link]

  • PubChem. (n.d.). Compound Summary: Ethanol, 2-(4-chloro-2-fluorophenoxy)- (CAS 6161-88-2). National Library of Medicine. [Link]

Sources

Comparative

A Comparative Analysis for the Mycology Research Professional: Ketoconazole vs. Novel Phenoxy Ethanol Derivatives in Antifungal Assays

Abstract The escalating challenge of antifungal resistance necessitates the exploration of novel chemical scaffolds beyond the established azole class. This guide provides a comparative analysis of the well-characterized...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating challenge of antifungal resistance necessitates the exploration of novel chemical scaffolds beyond the established azole class. This guide provides a comparative analysis of the well-characterized imidazole antifungal, ketoconazole, and a representative of a potential new class of antifungals, "Ethanol, 2-(4-chloro-2-fluorophenoxy)-", a phenoxy ethanol derivative. While extensive data exists for ketoconazole, this guide will utilize it as a benchmark to frame a discussion around the hypothetical antifungal profile of this novel chemical entity, for which public domain data is not available. We will delve into their established and potential mechanisms of action, compare their in vitro antifungal spectra (with the understanding that the data for the novel compound is illustrative), and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antifungal agents.

Introduction

Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, represent a significant and growing public health concern.[1] The therapeutic arsenal to combat these infections has been dominated by a few classes of drugs, with the azoles being a cornerstone of antifungal therapy for decades. Ketoconazole, an early-generation imidazole, was a pioneering oral agent for systemic mycoses.[2][3] However, its clinical utility has been tempered by a challenging pharmacokinetic profile and significant toxicological concerns, including hepatotoxicity and numerous drug-drug interactions.[4][5]

The limitations of existing antifungals, coupled with the rise of drug-resistant fungal strains, have created an urgent need for novel antifungal agents with improved efficacy, safety, and novel mechanisms of action. One such area of exploration is the vast chemical space of synthetic small molecules. For the purpose of this guide, we will consider "Ethanol, 2-(4-chloro-2-fluorophenoxy)-" as a representative of the phenoxy ethanol class of compounds. While specific antifungal data for this molecule is not publicly available, its structure presents an interesting starting point for discussing the attributes of a next-generation antifungal agent in comparison to the established profile of ketoconazole.

Mechanism of Action: A Tale of Two Targets

A fundamental aspect of any antifungal agent is its mechanism of action. The efficacy and selectivity of a drug are intrinsically linked to its molecular target within the fungal cell.

Ketoconazole: A Well-Trodden Path of Ergosterol Biosynthesis Inhibition

Ketoconazole, like other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane.[1][4] It achieves this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5][] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. By binding to the heme iron of CYP51, ketoconazole effectively halts ergosterol production.[4] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols compromise the fluidity and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.[4]

ketoconazole_moa Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Inhibition ToxicSterols Accumulation of Toxic Sterols CYP51->ToxicSterols Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Ketoconazole Ketoconazole Ketoconazole->CYP51 Binds and Inhibits DisruptedMembrane Disrupted Cell Membrane (Increased Permeability) ToxicSterols->DisruptedMembrane FungalGrowthInhibition Fungal Growth Inhibition DisruptedMembrane->FungalGrowthInhibition

Caption: Mechanism of Action of Ketoconazole.

"Ethanol, 2-(4-chloro-2-fluorophenoxy)-": Exploring Hypothetical Novel Mechanisms

In the absence of experimental data for "Ethanol, 2-(4-chloro-2-fluorophenoxy)-", we can speculate on potential mechanisms of action based on its chemical structure and the broader landscape of antifungal drug discovery. Novel antifungals are often sought to overcome the limitations of existing drugs, including resistance mechanisms that have evolved against azoles.

One plausible, yet hypothetical, mechanism could involve the direct disruption of the fungal cell membrane's physical integrity, independent of ergosterol biosynthesis. The lipophilic nature of the substituted phenoxy group could allow for intercalation into the lipid bilayer, leading to non-specific membrane fluidization, pore formation, and subsequent leakage of intracellular components.

Alternatively, this class of compounds could inhibit other essential fungal enzymes. For instance, enzymes involved in cell wall biosynthesis, such as β-(1,3)-glucan synthase (the target of echinocandins), or enzymes in critical metabolic pathways, could be potential targets.

novel_antifungal_moa NovelCompound Ethanol, 2-(4-chloro-2-fluorophenoxy)- CellMembrane Fungal Cell Membrane NovelCompound->CellMembrane Intercalates CellWall Fungal Cell Wall NovelCompound->CellWall Inhibits Synthesis MetabolicEnzyme Essential Metabolic Enzyme NovelCompound->MetabolicEnzyme Inhibits Function Disruption Direct Membrane Disruption CellMembrane->Disruption EnzymeInhibition Enzyme Inhibition CellWall->EnzymeInhibition MetabolicEnzyme->EnzymeInhibition FungalGrowthInhibition Fungal Growth Inhibition Disruption->FungalGrowthInhibition EnzymeInhibition->FungalGrowthInhibition

Caption: Hypothetical Mechanisms of a Novel Phenoxy Ethanol Antifungal.

Comparative Antifungal Spectrum: In Vitro Data

The in vitro antifungal spectrum of a compound is a critical determinant of its potential clinical utility. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Ketoconazole: A Broad but Dated Spectrum

Ketoconazole exhibits broad-spectrum activity against many clinically relevant fungi, including yeasts and dermatophytes.[7] However, its activity against certain molds, such as Aspergillus species, is limited.[2] Furthermore, the emergence of resistance, particularly in Candida species, has been a growing concern.

Fungal SpeciesKetoconazole MIC Range (µg/mL)
Candida albicans0.03 - 16
Candida glabrata0.12 - 64
Cryptococcus neoformans0.06 - 4
Aspergillus fumigatus1 - >64
Trichophyton rubrum0.01 - 1

Note: These values are compiled from various sources and can vary depending on the specific strain and testing methodology.

"Ethanol, 2-(4-chloro-2-fluorophenoxy)-": An Illustrative Hypothetical Profile

For a novel antifungal to be considered a significant advancement, it should ideally address the shortcomings of existing agents. The following table presents a hypothetical MIC profile for our representative novel compound, designed to illustrate potential advantages, such as improved potency against azole-resistant strains or a broader spectrum of activity.

Fungal SpeciesHypothetical "Ethanol, 2-(4-chloro-2-fluorophenoxy)-" MIC Range (µg/mL)Desired Attribute
Candida albicans (azole-susceptible)0.01 - 2High potency
Candida albicans (azole-resistant)0.5 - 8Activity against resistant strains
Candida auris0.25 - 4Addresses emerging pathogens
Aspergillus fumigatus0.12 - 4Improved activity against molds
Trichophyton rubrum0.005 - 0.5High potency against dermatophytes

Disclaimer: The MIC values for "Ethanol, 2-(4-chloro-2-fluorophenoxy)-" are purely hypothetical and for illustrative purposes only. Experimental validation is required to determine the actual antifungal activity of this compound.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols. Below is a detailed protocol for the broth microdilution method, a common technique for determining MICs.

Broth Microdilution Assay (Adapted from CLSI M27/M38)

This method involves challenging a standardized inoculum of a fungus with serial dilutions of an antifungal agent in a microtiter plate.

1. Preparation of Antifungal Stock Solution: a. Accurately weigh the antifungal compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). b. Further dilute the stock solution in standard RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

2. Preparation of Fungal Inoculum: a. Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability. b. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. c. Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

3. Microtiter Plate Preparation: a. Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the working antifungal solution to well 1. c. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

4. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. b. Add 100 µL of sterile RPMI 1640 medium to well 12. c. Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

5. Determination of MIC: a. After incubation, visually inspect the wells for fungal growth (turbidity). b. The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control well. For some fungistatic agents, a trailing endpoint may be observed, and specific criteria for endpoint determination should be followed.

broth_microdilution_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase AntifungalPrep Prepare Antifungal Stock and Working Solutions SerialDilution Perform Serial Dilutions in Microtiter Plate AntifungalPrep->SerialDilution InoculumPrep Prepare Standardized Fungal Inoculum Inoculation Inoculate Plate with Fungal Suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate Plate (35°C, 24-48h) Inoculation->Incubation ReadMIC Visually or Spectrophotometrically Read MIC Endpoint Incubation->ReadMIC

Sources

Validation

"confirming the molecular structure of synthesized 2-(4-chloro-2-fluorophenoxy)ethanol"

Topic: Confirming the Molecular Structure of Synthesized 2-(4-chloro-2-fluorophenoxy)ethanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Molecular Structure of Synthesized 2-(4-chloro-2-fluorophenoxy)ethanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 2-(4-chloro-2-fluorophenoxy)ethanol (CAS: 104660-86-6) is a critical intermediate step in the production of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumioxazin) and select pharmaceutical candidates. In industrial and research settings, the primary challenge is not merely synthesis, but the unambiguous confirmation that the alkylation occurred at the phenolic oxygen (O-alkylation) rather than the carbon ring (C-alkylation), and that the halogen regiochemistry remains intact.

This guide outlines a multi-dimensional characterization protocol comparing Nuclear Magnetic Resonance (NMR) , Fourier-Transform Infrared Spectroscopy (FTIR) , and High-Resolution Mass Spectrometry (HRMS) . It prioritizes the "Triad of Confirmation"—mass, connectivity, and purity—to validate the structure against potential impurities like unreacted 4-chloro-2-fluorophenol or bis-alkylated side products.

Part 1: The Comparative Analysis of Characterization Techniques

To achieve authoritative structural confirmation, a single technique is insufficient. The following comparison evaluates the utility of each method specifically for the 2-(4-chloro-2-fluorophenoxy)ethanol molecule.

Feature1H / 13C NMR (The Gold Standard)19F NMR (The Specificity Tool)HRMS (ESI/APCI) (The Identity Check)FTIR (The Quick Screen)
Primary Role Connectivity & IntegrationRegiochemistry & PurityMolecular Formula & Isotope PatternFunctional Group Verification
Critical Insight Proves the ethylene bridge exists (triplets at ~4.0 ppm).Confirms F-atom position relative to H (coupling constants).[1]Confirms Cl isotope pattern (3:1) and mass.[2][3][4][5][6][7]Confirms loss of Phenolic O-H; gain of Aliphatic O-H.
Limit of Detection ~1-5% impurity<0.1% impurity (highly sensitive)Trace levels (ppm)>5% impurity
Cost/Time High / 20-40 minsHigh / 10-20 minsMedium / 5 minsLow / 2 mins
Verdict Mandatory for structure proof.Highly Recommended for this specific fluorinated scaffold.Mandatory for batch release.Supplementary for in-process control.[8]
Part 2: Detailed Experimental Protocols
Method A: Nuclear Magnetic Resonance (NMR) Profiling

Rationale: NMR provides the only definitive proof of the ether linkage formation. The disappearance of the phenolic proton and the appearance of the ethylene glycol chain are the " go/no-go " signals.

Protocol:

  • Sample Prep: Dissolve 10-15 mg of purified product in 0.6 mL of DMSO-d6 or CDCl3 . DMSO is preferred to clearly resolve the aliphatic hydroxyl proton, which often broadens or exchanges in CDCl3.

  • Acquisition:

    • 1H NMR: 16 scans minimum.

    • 13C NMR: 512 scans (proton-decoupled).

    • 19F NMR: 32 scans (essential for checking fluorinated impurities).

Diagnostic Signal Expectations (Reference Data):

MoietyProton (1H) Shift (ppm)MultiplicityCoupling (J)Carbon (13C) Shift (ppm)
Ar-O-CH2- 4.05 - 4.15Triplet (t)J ≈ 5.0 Hz~71.0
-CH2-OH 3.75 - 3.85Multiplet (m)-~60.0
-OH (Aliphatic) 4.80 - 5.00 (DMSO)Triplet (t)J ≈ 5.0 Hz-
Ar-H (H3) 7.30 - 7.45ddJ H-F coupling~116 (d)
Ar-H (H5) 7.10 - 7.20m-~124
Ar-H (H6) 7.00 - 7.15m-~115

Note: The Fluorine atom at position 2 causes splitting of adjacent carbons and protons. Expect Carbon signals C1 and C2 to appear as doublets due to C-F coupling (J ~240-250 Hz for C-F).

Method B: High-Resolution Mass Spectrometry (HRMS)

Rationale: The presence of Chlorine and Fluorine creates a distinct isotopic signature.

Protocol:

  • Ionization: ESI (Electrospray Ionization) in Positive Mode [M+H]+ or [M+Na]+.

  • Solvent: Methanol/Water + 0.1% Formic Acid.

  • Validation Criteria:

    • Monoisotopic Mass: Calc. for C8H8ClFO2 = 190.02 (Neutral). Look for 191.03 [M+H]+ .

    • Isotope Pattern: The Chlorine atom must yield a 3:1 ratio between the m/z and m/z+2 peaks.

    • Fragmentation: Loss of the hydroxyethyl group (-45 Da) is common in MS/MS.

Part 3: Visualization of Structural Confirmation Logic

The following flowchart illustrates the decision-making process for confirming the structure, ensuring no false positives from side reactions.

G Start Synthesized Crude 2-(4-chloro-2-fluorophenoxy)ethanol Purification Purification (Recrystallization/Column) Start->Purification FTIR Step 1: FTIR Screen Check -OH Region Purification->FTIR Decision_FTIR Phenolic OH absent? Aliphatic OH present? FTIR->Decision_FTIR MS Step 2: HRMS Analysis Isotope Pattern Check Decision_FTIR->MS Yes Fail REJECT: Impurity/Wrong Isomer Decision_FTIR->Fail No (Phenol remains) Decision_MS Mass = 190.02? Cl Isotope 3:1? MS->Decision_MS NMR Step 3: 1H & 19F NMR Definitive Structure Proof Decision_MS->NMR Yes Decision_MS->Fail No (Wrong Mass) Decision_NMR Ethylene Triplets present? Correct F-H Coupling? NMR->Decision_NMR Decision_NMR->Fail No (Regioisomer) Pass CONFIRMED: Batch Release Decision_NMR->Pass Yes

Figure 1: Decision tree for the structural validation of 2-(4-chloro-2-fluorophenoxy)ethanol. This workflow filters out common failures such as unreacted phenol (FTIR) or incorrect substitution (NMR).

Part 4: Troubleshooting & Causality

Scenario 1: NMR shows a singlet at ~5.5 ppm instead of a triplet at ~4.9 ppm.

  • Cause: The sample is likely wet or in CDCl3 where the hydroxyl proton exchanges rapidly.

  • Correction: Dry the sample thoroughly and switch to DMSO-d6 . The triplet structure of the OH confirms it is a primary alcohol (-CH2-OH).

Scenario 2: HRMS shows a mass of ~380 instead of 190.

  • Cause: Dimerization [2M+H]+ or formation of the bis-ether (if ethylene glycol was used as a linker reacting at both ends).

  • Correction: Check the integration of the aromatic vs. aliphatic region in NMR. If the aliphatic integral is too low, you have the bis-ether.

Scenario 3: 19F NMR shows two peaks.

  • Cause: Presence of starting material (4-chloro-2-fluorophenol) or a regioisomer (4-chloro-3-fluorophenoxyethanol).

  • Correction: Spike the sample with pure starting material. If one peak grows, the impurity is identified.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6] (Standard text for interpreting coupling constants in fluorinated aromatics).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Chloroethanol and Phenol Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Bayer AG. (1989).[3] Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane. US Patent 4,988,829.[3] (Provides context on synthesis and characterization of chlorophenoxy intermediates). Available at:

  • University of California, Santa Barbara (UCSB). (2024). 19F Chemical Shifts and Coupling Constants Table. UCSB NMR Facility. Available at: [Link]

Sources

Comparative

Assessing the Reproducibility of Biological Assays Involving Ethanol, 2-(4-chloro-2-fluorophenoxy)-: A Comparative Guide

Introduction This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the "why" behind experimental choices, fostering a deeper u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the "why" behind experimental choices, fostering a deeper understanding of how to build self-validating systems for trustworthy and reproducible results.

The Critical Importance of Assay Reproducibility

A robustly validated and reproducible assay ensures that observed effects are truly attributable to the compound of interest and not to experimental artifact. This is particularly crucial in preclinical drug development, where decisions to advance a compound to the next stage are based on the data generated from these assays.

Key Parameters for Assessing Assay Reproducibility

To comprehensively assess the reproducibility of a biological assay, several key parameters must be evaluated. These include:

  • Intra-assay Precision (Repeatability): This measures the variability of results within a single assay run. It is typically assessed by running multiple replicates of the same sample on the same plate.

  • Inter-assay Precision (Intermediate Precision): This measures the variability of results between different assay runs conducted on different days, by different operators, or with different batches of reagents.

  • Robustness: This evaluates the assay's performance when small, deliberate changes are made to the experimental parameters, such as incubation times, temperatures, or reagent concentrations.

  • Specificity and Selectivity: This ensures that the assay is measuring the intended analyte or biological activity without interference from other components in the sample matrix.

The following sections will detail the experimental protocols for evaluating these parameters, using a hypothetical cell-based viability assay as an example.

Experimental Design for Reproducibility Assessment

Workflow for Assessing Assay Reproducibility

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Reproducibility Assessment cluster_2 Phase 3: Data Analysis & Interpretation A Define Assay Objective B Select Assay Technology (e.g., CellTiter-Glo®) A->B C Optimize Assay Parameters (Cell Density, Incubation Time) B->C D Intra-Assay Precision (Within-Plate Replicates) C->D Proceed to Validation E Inter-Assay Precision (Day-to-Day, Operator-to-Operator) D->E F Robustness Testing (Varying Parameters) E->F G Calculate %CV for Intra- & Inter-Assay Precision F->G Analyze Results H Determine Z'-factor G->H I Establish Acceptance Criteria H->I

Caption: A generalized workflow for the development and validation of a reproducible biological assay.

Protocol 1: Assessing Intra-Assay Precision of a Cell-Based Viability Assay

This protocol describes how to assess the repeatability of a cell-based viability assay, such as the widely used CellTiter-Glo® Luminescent Cell Viability Assay, when testing our hypothetical compound.

Objective: To determine the variability of results within a single 96-well plate.

Materials:

  • Cell line of interest (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • "Ethanol, 2-(4-chloro-2-fluorophenoxy)-" stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Reagent (Promega)

  • 96-well clear-bottom white plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of "Ethanol, 2-(4-chloro-2-fluorophenoxy)-" in culture medium. Add 10 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells. For this assessment, run a high concentration (e.g., 10 µM) and a low concentration (e.g., 1 µM) of the compound in 16 replicates each.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 hours) at 37°C and 5% CO₂.

  • Assay Reagent Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer with an integration time of 0.5 to 1 second per well.

  • Data Analysis: Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the replicates of each concentration and the controls. The %CV is calculated as (SD / Mean) * 100.

Acceptance Criteria: A common acceptance criterion for intra-assay precision is a %CV of ≤15%.

Protocol 2: Assessing Inter-Assay Precision

This protocol evaluates the variability of the assay across different experimental runs.

Objective: To determine the day-to-day and operator-to-operator variability of the assay.

Procedure:

  • Experimental Design: Repeat the experiment described in Protocol 1 on three different days. If possible, have two different operators perform the experiment on separate days.

  • Data Collection: Collect the data as described in Protocol 1 for each experimental run.

  • Data Analysis: Calculate the mean, SD, and %CV for each concentration and control across the three independent experiments.

Acceptance Criteria: A common acceptance criterion for inter-assay precision is a %CV of ≤20%.

Data Presentation and Interpretation

The results of the reproducibility assessment should be summarized in a clear and concise manner.

Table 1: Example Intra-Assay Precision Data

Compound ConcentrationNumber of Replicates (n)Mean Luminescence (RLU)Standard Deviation (SD)% Coefficient of Variation (%CV)
Vehicle Control (DMSO)161,250,00098,7507.9%
1 µM16875,00078,7509.0%
10 µM16250,00028,75011.5%

Table 2: Example Inter-Assay Precision Data

Compound ConcentrationNumber of Experiments (n)Mean Luminescence (RLU)Standard Deviation (SD)% Coefficient of Variation (%CV)
Vehicle Control (DMSO)31,235,000148,20012.0%
1 µM3865,000112,45013.0%
10 µM3245,00041,65017.0%

In this example, both the intra- and inter-assay precision fall within the acceptable limits of ≤15% and ≤20%, respectively, indicating a reproducible assay.

The Role of Z'-Factor in Assay Quality

The Z'-factor is a statistical parameter that provides a measure of the quality of a high-throughput screening assay. It takes into account both the dynamic range of the signal and the data variation.

Formula:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Positive Control: A control that produces a maximal effect (e.g., a known cytotoxic compound).

  • Negative Control: A control that produces a minimal effect (e.g., vehicle control).

Interpretation of Z'-factor:

  • Z' > 0.5: An excellent assay.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: A poor assay.

A consistently high Z'-factor (ideally > 0.5) across multiple experiments is a strong indicator of a robust and reproducible assay.

Troubleshooting Common Reproducibility Issues

Even with well-designed protocols, reproducibility issues can arise. Here are some common problems and their potential solutions:

  • High Intra-Assay Variability:

    • Cause: Inconsistent cell seeding, pipetting errors, edge effects on the plate.

    • Solution: Use a multichannel pipette for cell seeding and reagent addition, ensure proper mixing, and avoid using the outer wells of the plate if edge effects are observed.

  • High Inter-Assay Variability:

    • Cause: Differences in cell passage number, reagent lot-to-lot variability, operator-dependent variations in technique.

    • Solution: Use cells within a defined passage number range, qualify new lots of reagents before use, and ensure all operators are trained on a standardized protocol.

  • Assay Drift:

    • Cause: Changes in instrument performance, degradation of reagents over time.

    • Solution: Regularly perform instrument maintenance and calibration, prepare fresh reagents for each experiment, and include quality control samples in each run to monitor for drift.

Conclusion

Assessing and ensuring the reproducibility of biological assays is a critical, multi-faceted process that is essential for generating reliable and trustworthy data. By systematically evaluating intra- and inter-assay precision, robustness, and other key performance parameters, researchers can have confidence in their results and make informed decisions about the biological activity of compounds like our hypothetical "Ethanol, 2-(4-chloro-2-fluorophenoxy)-". The protocols and principles outlined in this guide provide a solid foundation for establishing a culture of reproducibility in your laboratory, ultimately leading to more robust and impactful scientific discoveries.

References

  • Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

Safety & Regulatory Compliance

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-(4-chloro-2-fluorophenoxy)-
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-(4-chloro-2-fluorophenoxy)-
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